molecular formula C19H24N2O B045880 Hydrocinchonine CAS No. 485-64-3

Hydrocinchonine

Cat. No.: B045880
CAS No.: 485-64-3
M. Wt: 296.4 g/mol
InChI Key: WFJNHVWTKZUUTR-UHFFFAOYSA-N
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Description

Hydrocinchonine is a cinchona alkaloid and a stereoisomer of cinchonine, serving as a versatile chiral scaffold and ligand in organic synthesis and catalysis. Its primary research value lies in its application in asymmetric synthesis, where it acts as a chiral base catalyst or a ligand for metals to induce enantioselectivity in key transformations, such as the asymmetric phase-transfer catalysis (PTC) of glycinate Schiff bases and other carbon-carbon bond-forming reactions. The compound's mechanism of action is rooted in the stereochemical guidance provided by its rigid bicyclic quinuclidine structure and the pendant hydroxymethyl group, which creates a well-defined chiral environment to differentiate between prochiral faces of substrate molecules. Beyond catalysis, this compound is a valuable starting material for synthesizing more complex chiral auxiliaries and organocatalysts. It is also employed in analytical chemistry as a chiral selector in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the resolution of enantiomeric mixtures. In pharmacological research, it serves as a model compound for studying the properties and interactions of cinchona alkaloids. Available as a high-purity solid, this product is strictly For Research Use Only, ensuring consistent performance and reliable results in method development and chiral analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNHVWTKZUUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.7 mg/mL at 16 °C
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-64-3, 485-65-4
Record name (8α,9R)-10,11-dihydrocinchonan-9-ol
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Record name (9S)-10,11-dihydrocinchonan-9-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

268 - 269 °C
Record name Hydrocinchonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Isolation of Hydrocinchonine from Cinchona Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine, a minor alkaloid found in the bark of the Cinchona tree, has long been of interest to chemists and pharmacologists. Though often overshadowed by its more abundant and famous relatives, quinine (B1679958) and cinchonine (B1669041), this compound possesses a unique stereochemistry that makes it a valuable chiral catalyst in asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery, isolation, and chemical characteristics of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The document details the historical context of its discovery, provides comprehensive experimental protocols for its isolation from Cinchona bark, presents quantitative data on its occurrence, and visualizes the intricate relationships and processes involved.

Introduction: The Rich Alkaloid Tapestry of Cinchona Bark

The bark of the Cinchona tree, native to the Andean highlands of South America, is a veritable treasure trove of biologically active alkaloids. Historically, it was the source of quinine, the first effective treatment for malaria, a discovery that profoundly impacted global health and history. The pioneering work of Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820, which led to the isolation of quinine and cinchonine, marked a pivotal moment in phytochemistry and medicine.[1][2] Beyond these major constituents, Cinchona bark contains a complex mixture of over 30 related alkaloids, each with its own distinct chemical structure and potential pharmacological activity.[1] Among these is this compound, a diastereomer of hydrocinchonidine (B8776903) and a dihydro-derivative of cinchonine.

The Elusive Discovery of a Minor Alkaloid

While the discoveries of quinine and cinchonine are well-documented historical events, the initial identification and isolation of many of the minor Cinchona alkaloids, including this compound, are less clearly recorded. The systematic investigation of these minor constituents was largely undertaken in the latter half of the 19th century, a period of intense activity in alkaloid chemistry.

The German chemist Oswald Hesse (1835-1917) was a towering figure in this field, dedicating a significant portion of his career to the meticulous analysis of Cinchona bark. Through painstaking fractional crystallization and derivatization techniques, Hesse isolated and characterized a multitude of new alkaloids from the "mother liquors" remaining after the industrial extraction of quinine. While a definitive, single publication marking the "discovery" of this compound is difficult to pinpoint from readily available historical records, it is highly probable that its first isolation and characterization were the result of Hesse's comprehensive studies on the minor alkaloids of Cinchona bark during the 1870s and 1880s. His work laid the foundation for a deeper understanding of the chemical diversity within the Cinchona genus. Another prominent chemist, Paul Rabe (1869-1952) , also made significant contributions to the structural elucidation of cinchona alkaloids in the early 20th century.[3][4][5]

This compound is structurally similar to cinchonine, differing only by the saturation of the vinyl group to an ethyl group. This subtle difference makes their separation by classical crystallization methods challenging, which likely contributed to its later discovery compared to the major alkaloids.

Physicochemical Properties and Quantitative Occurrence

This compound, also known as dithis compound, is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₉H₂₄N₂O[ChemSpider]
Molar Mass296.41 g/mol [ChemSpider]
Melting Point268-270 °C[Sigma-Aldrich]
Optical Rotation+229° (c=1 in ethanol)[Sigma-Aldrich]
IUPAC Name(S)---INVALID-LINK--methanol[PubChem]
SynonymsDithis compound, Cinchotine[PubChem]

The concentration of this compound in Cinchona bark is significantly lower than that of the major alkaloids and varies depending on the species, geographical origin, and age of the tree. The following table provides a summary of the reported content of major and minor alkaloids in different Cinchona species.

Cinchona SpeciesQuinine (%)Cinchonine (%)Cinchonidine (B190817) (%)Quinidine (B1679956) (%)This compound (Dithis compound) (%)Total Alkaloids (%)Reference
C. ledgeriana5.14----6.02
C. succirubra1.68----6.51
C. calisaya0.02-2.58-----[6]
C. officinalisHigh-----[7]
Ph.Eur. quality bark1.801.651.25--4.75-5.20[8]

Note: Data for this compound content is often not reported separately in older literature and may be included in the "cinchonine" or "total alkaloids" fraction. Modern analytical methods have enabled more precise quantification.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Cinchona bark is a multi-step process that involves initial extraction of the total alkaloids, followed by separation and purification. Due to its low abundance and chemical similarity to other alkaloids, particularly cinchonine, its purification requires more refined techniques than those used for the major alkaloids.

General Alkaloid Extraction from Cinchona Bark

This initial step is common for the isolation of all Cinchona alkaloids.

Protocol:

  • Milling and Basification: The dried Cinchona bark is finely milled to a powder. The powdered bark (100 g) is then moistened with a 10% sodium hydroxide (B78521) solution or a mixture of calcium hydroxide and sodium hydroxide to liberate the free alkaloid bases.[9][10]

  • Solvent Extraction: The basified bark is then extracted with an organic solvent such as toluene, benzene, or a mixture of hydrocarbons and alcohols.[10] This can be done by maceration, percolation, or in a Soxhlet apparatus for exhaustive extraction.

  • Acidic Extraction: The organic solvent extract containing the free alkaloid bases is then repeatedly extracted with a dilute acid solution (e.g., 5% sulfuric acid or hydrochloric acid).[9] The alkaloids form water-soluble salts and move into the aqueous phase, leaving behind many non-alkaloidal impurities in the organic phase.

  • Precipitation of Total Alkaloids: The acidic aqueous extract is then basified with a strong base like sodium hydroxide to a pH of around 8-9. This causes the free alkaloid bases to precipitate out of the solution.

  • Collection and Drying: The precipitated total alkaloids are collected by filtration, washed with water to remove excess base, and then dried. This crude mixture contains quinine, cinchonine, cinchonidine, quinidine, this compound, and other minor alkaloids.

Separation and Purification of this compound

The separation of the crude alkaloid mixture is the most challenging step. Historically, this was achieved by fractional crystallization. Modern methods offer more efficient and higher-resolution separations.

  • Selective Precipitation of Major Alkaloids: The crude alkaloid mixture is dissolved in a suitable solvent (e.g., ethanol). The sulfates of quinine and cinchonidine are less soluble than those of cinchonine and quinidine and can be selectively crystallized out by careful addition of sulfuric acid and cooling.

  • Enrichment of the Mother Liquor: The mother liquor, now enriched in cinchonine, quinidine, and the minor alkaloids including this compound, is then subjected to further rounds of crystallization.

  • Fractional Crystallization of the Remaining Alkaloids: By using different solvents and controlling the pH, the remaining alkaloids can be separated based on their differing solubilities. The separation of the chemically similar cinchonine and this compound would have required numerous, tedious recrystallization steps.

Modern chromatographic techniques provide a much more efficient means of isolating pure this compound.

a) Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: A preparative reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. The exact gradient profile needs to be optimized based on the specific column and instrument.

  • Sample Preparation: The crude alkaloid mixture is dissolved in a small amount of the initial mobile phase.

  • Injection and Fraction Collection: The sample is injected onto the column, and the eluent is monitored by a UV detector. Fractions corresponding to the this compound peak are collected.

  • Solvent Evaporation and Crystallization: The solvent from the collected fractions is evaporated under reduced pressure, and the resulting pure this compound can be further purified by crystallization.

b) Countercurrent Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that is well-suited for the preparative separation of natural products.

Protocol:

  • Solvent System Selection: A suitable biphasic solvent system is chosen. For cinchona alkaloids, systems such as chloroform-methanol-water or hexane-ethyl acetate-methanol-water in various ratios can be effective.

  • Equilibration: The CCC instrument is filled with the stationary phase, and the mobile phase is pumped through until hydrodynamic equilibrium is reached.

  • Sample Injection: The crude alkaloid mixture is dissolved in a small volume of the mobile or stationary phase and injected into the system.

  • Elution and Fraction Collection: The mobile phase is pumped through the system, and the separated alkaloids are eluted at different times. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound.

  • Solvent Removal: The solvent is removed from the purified fractions to yield the isolated this compound.

Visualizing the Process and Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.

G Chemical Relationship of Major Cinchona Alkaloids Cinchonine Cinchonine (C19H22N2O) This compound This compound (C19H24N2O) Cinchonine->this compound Hydrogenation (+2H) Cinchonidine Cinchonidine (C19H22N2O) Cinchonine->Cinchonidine Diastereomers Quinine Quinine (C20H24N2O2) Quinine->Cinchonine Demethoxylation

Caption: Chemical relationship between this compound and other major cinchona alkaloids.

G General Workflow for this compound Isolation cluster_extraction Extraction cluster_purification Purification Bark Powdered Cinchona Bark BasifiedBark Basified Bark Bark->BasifiedBark Add Base (NaOH/Ca(OH)2) OrganicExtract Organic Solvent Extract BasifiedBark->OrganicExtract Extract with Organic Solvent AqueousExtract Acidic Aqueous Extract OrganicExtract->AqueousExtract Extract with Dilute Acid CrudeAlkaloids Crude Total Alkaloids AqueousExtract->CrudeAlkaloids Precipitate with Base Separation Preparative Chromatography (HPLC or CCC) CrudeAlkaloids->Separation Fractions Collected Fractions Separation->Fractions Separate Alkaloids Purethis compound Pure this compound Fractions->Purethis compound Isolate this compound Fraction

Caption: A generalized workflow for the isolation of this compound from Cinchona bark.

Conclusion

The discovery and isolation of this compound represent a chapter in the broader story of the chemical exploration of Cinchona bark. While its historical origins are not as sharply defined as those of its more famous counterparts, its continued relevance in modern chemistry, particularly as a chiral catalyst, is a testament to the enduring value of natural products. The evolution of isolation techniques from laborious fractional crystallization to high-resolution preparative chromatography has made this once-elusive minor alkaloid more accessible for research and development. This guide provides a comprehensive overview of the historical context, quantitative data, and detailed experimental protocols necessary for the successful isolation of this compound, empowering researchers to further explore its potential applications.

References

The Enduring Legacy of Cinchona Alkaloids and the Rise of Hydrocinchonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the bark of the Cinchona tree has been a cornerstone in the fight against malaria, yielding a class of powerful alkaloids that have saved countless lives. This technical guide delves into the rich history of Cinchona alkaloids, from their discovery and traditional use to the isolation of their active principles. A significant focus is placed on hydrocinchonine, a derivative of the Cinchona alkaloid cinchonine (B1669041), which has emerged as a potent agent in overcoming multidrug resistance (MDR) in cancer therapy. This document provides a comprehensive overview of the synthesis of this compound, its mechanism of action in inhibiting P-glycoprotein (P-gp), and detailed experimental protocols for its evaluation. Quantitative data are summarized in structured tables, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

A Historical Journey: From Fever Bark to Purified Alkaloids

The medicinal properties of Cinchona bark were first recognized by the indigenous peoples of Peru, who used it to treat fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "Peruvian bark" and was the first effective treatment for malaria.[2][3] Initially, the bark was simply dried, ground, and administered as a powder, often mixed with wine.[2]

The 19th century marked a significant turning point with the application of chemical analysis to this valuable natural remedy. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the primary active alkaloids from Cinchona bark: quinine (B1679958) and cinchonine.[4][5] This breakthrough allowed for the standardization of dosages and a more scientific approach to treatment. The molecular formula of quinine was later determined by Adolph Strecker in 1854.[2] The principal Cinchona alkaloids include quinine, quinidine (B1679956), cinchonine, and cinchonidine.[5]

The Emergence of this compound: A Synthetic Derivative with New Potential

This compound, also known as dithis compound, is a derivative of the naturally occurring Cinchona alkaloid, cinchonine. It is synthesized through the catalytic hydrogenation of cinchonine, a process that saturates the vinyl group of the cinchonine molecule. While the exact first synthesis is not prominently documented, the hydrogenation of Cinchona alkaloids was a subject of study in the early 20th century.

This compound has garnered significant interest in modern pharmacology, not for its antimalarial properties, but for its ability to reverse multidrug resistance (MDR) in cancer cells.[6]

Quantitative Analysis of Cinchona Alkaloids in Bark

The concentration of alkaloids in Cinchona bark varies depending on the species, cultivation conditions, and harvesting time. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are employed for the precise quantification of these compounds.

Cinchona SpeciesQuinine (%)Quinidine (%)Cinchonine (%)Cinchonidine (%)Total Alkaloids (%)Reference
Cinchona ledgeriana5.0 - 7.0----[7]
Cinchona succirubra1.0 - 3.0----[7]
Cinchona officinalis2.0 - 4.0----[7]
Various Samples (SFC)--1.87 - 2.30-4.75 - 5.20[1][3]

Table 1: Quantitative Content of Major Alkaloids in Various Cinchona Bark Species. Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Cinchonine

This protocol describes a general method for the catalytic hydrogenation of cinchonine to produce this compound.

Materials:

  • Cinchonine

  • Methanol (B129727) (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., Parr hydrogenation apparatus or a round-bottom flask with a balloon)

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of cinchonine in methanol in the reaction flask.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the cinchonine.

  • Seal the reaction vessel and purge it with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Workflow for the Synthesis of this compound:

G Cinchonine Cinchonine in Methanol Hydrogenation Hydrogenation Reaction (H₂, pressure, stirring) Cinchonine->Hydrogenation Catalyst Pd/C Catalyst Catalyst->Hydrogenation Filtration Filtration (Removal of Catalyst) Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation This compound This compound (Product) Evaporation->this compound

Caption: Catalytic hydrogenation of cinchonine to this compound.

Evaluation of this compound's MDR Reversal Activity

The following protocols are based on the study by Lee et al. (2010) which investigated the effect of this compound on paclitaxel (B517696) cytotoxicity in the P-gp-overexpressing human uterine sarcoma cell line MES-SA/DX5 and its parental, non-resistant cell line MES-SA.[6]

This assay determines the cytotoxic effects of paclitaxel in the presence and absence of this compound.

Materials:

  • MES-SA and MES-SA/DX5 cells

  • Paclitaxel

  • This compound

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed MES-SA and MES-SA/DX5 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of paclitaxel, either alone or in combination with a non-toxic concentration of this compound (e.g., 10 µM).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Quantitative Data from MTT Assay:

Cell LineTreatmentIC₅₀ of Paclitaxel (nM)Fold ResistanceReference
MES-SAPaclitaxel alone5.6-[6]
MES-SA/DX5Paclitaxel alone> 1000> 178[6]
MES-SA/DX5Paclitaxel + 10 µM this compound35.26.3[6]
MES-SA/DX5Paclitaxel + 10 µM Cinchonine31.85.7[6]
MES-SA/DX5Paclitaxel + 10 µM Quinidine41.57.4[6]

Table 2: Effect of this compound and Analogs on the Cytotoxicity of Paclitaxel in MES-SA and MES-SA/DX5 Cells.

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123.

Materials:

  • MES-SA/DX5 cells

  • Rhodamine 123

  • This compound

  • Paclitaxel

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat MES-SA/DX5 cells with paclitaxel in the presence or absence of this compound for 48 hours.

  • Incubate the cells with 5 µM rhodamine 123 for 90 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

This technique is used to determine the effect of this compound on the protein expression levels of P-gp.

Materials:

  • MES-SA/DX5 cells

  • This compound

  • Paclitaxel

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-glycoprotein (e.g., mouse anti-P-gp)

  • Primary antibody against a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MES-SA/DX5 cells with paclitaxel and/or this compound for 48 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against P-gp, followed by the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for the loading control (β-actin) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative expression of P-gp.

Experimental Workflow for Evaluating MDR Reversal:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Functional Assays cluster_3 Data Analysis MES_SA MES-SA Cells (P-gp negative) Treatment Treat with Paclitaxel +/- this compound MES_SA->Treatment MES_SA_DX5 MES-SA/DX5 Cells (P-gp positive) MES_SA_DX5->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Rhodamine Rhodamine Assay (P-gp Activity) Treatment->Rhodamine Western Western Blot (P-gp Expression) Treatment->Western IC50 Calculate IC₅₀ MTT->IC50 Fluorescence Measure Intracellular Fluorescence Rhodamine->Fluorescence Band_Intensity Quantify Band Intensity Western->Band_Intensity G cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Function & Downregulates Expression Paclitaxel_out Paclitaxel (extracellular) Pgp->Paclitaxel_out Efflux Paclitaxel_in Paclitaxel (intracellular) Apoptosis Apoptosis Paclitaxel_in->Apoptosis Induces Caspase3 Caspase-3 Activation Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP

References

The Hydrocinchonine Biosynthesis Pathway in Cinchona Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) alkaloids of Cinchona species, particularly quinine (B1679958) and its related compounds, have been of immense pharmacological interest for centuries, primarily for their antimalarial properties. Hydrocinchonine, a dihydro-derivative of cinchonine (B1669041), is one of the naturally occurring alkaloids in Cinchona bark. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds and for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the this compound biosynthesis pathway, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that is part of the larger monoterpenoid indole (B1671886) alkaloid (MIA) pathway. The pathway can be broadly divided into several key stages, starting from primary metabolism and culminating in the formation of the diverse array of Cinchona alkaloids. A significant recent discovery has revised the understanding of the pathway, suggesting that the methoxylation step, which distinguishes the quinine/quinidine branch from the cinchonine/cinchonidine branch, occurs early in the pathway on the precursor tryptamine (B22526).

The biosynthesis of this compound, a non-methoxylated alkaloid, follows a parallel pathway to its methoxylated counterparts. The core pathway is outlined below:

1. Formation of Strictosidine (B192452): The Universal Precursor

The biosynthesis of all Cinchona alkaloids begins with the condensation of tryptamine and secologanin (B1681713) to form strictosidine. This crucial step is catalyzed by two key enzymes:

  • Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of the amino acid L-tryptophan to produce tryptamine.

  • Strictosidine Synthase (STR): This enzyme performs a Pictet-Spengler reaction between tryptamine and the monoterpenoid secologanin to yield strictosidine, the universal precursor for all MIAs.[1][2]

2. Conversion of Strictosidine to Cinchonaminal

Following its synthesis, strictosidine undergoes a series of complex enzymatic transformations, including deglycosylation and rearrangements, to form a central intermediate, cinchonaminal. The exact enzymatic steps and intermediates in this part of the pathway are still under investigation.

3. Formation of the Quinoline Ring and Cinchoninone

Cinchonaminal is then converted into cinchoninone, which possesses the characteristic quinoline ring structure of the Cinchona alkaloids. This is a critical branching point where the pathway diverges towards the various cinchonine-type alkaloids.

4. Reduction to Cinchonine and Cinchonidine

Cinchoninone is subsequently reduced by NADPH-dependent reductases to form the diastereomers cinchonine and cinchonidine.

5. The Final Step: Formation of this compound

This compound is the dihydro-derivative of cinchonine, meaning it has a saturated ethyl group at the C3 position instead of a vinyl group. The specific enzyme responsible for this vinyl group reduction has not yet been definitively identified in Cinchona species. However, it is hypothesized to be a reductase that acts on cinchonine to yield this compound.

Below is a DOT language script for the proposed this compound biosynthesis pathway.

Hydrocinchonine_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Intermediates Multiple Enzymatic Steps Strictosidine->Intermediates Cinchonaminal Cinchonaminal Intermediates->Cinchonaminal Cinchoninone Cinchoninone Cinchonaminal->Cinchoninone Rearrangement Cinchonine Cinchonine Cinchoninone->Cinchonine Cinchoninone Reductase This compound This compound Cinchonine->this compound Vinyl Reductase (Hypothesized)

Proposed biosynthetic pathway of this compound in Cinchona species.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is essential for understanding its regulation and for developing strategies for enhanced production. This includes measurements of metabolite concentrations and enzyme kinetic parameters.

Metabolite Concentrations in Cinchona Bark

The concentration of this compound and its precursors can vary significantly depending on the Cinchona species, age of the plant, and environmental conditions. The following table summarizes representative quantitative data for major alkaloids found in Cinchona bark.

AlkaloidConcentration Range (% of total alkaloids or mg/g dry weight)SpeciesReference
Cinchonine1.87% - 2.30%Cinchona sp.[3]
Cinchonidine0.90% - 1.26%Cinchona sp.[3]
Quinine1.59% - 1.89%Cinchona sp.[3]
Quinidine---
This compound ---
Dihydroquinine---
Dihydroquinidine---

Note: Specific quantitative data for this compound is often grouped with other minor alkaloids and is not always reported separately. The provided data for major alkaloids gives context to the overall alkaloid profile.

Enzyme Kinetic Data

Detailed kinetic studies of the enzymes in the this compound pathway in Cinchona species are limited. However, data from homologous enzymes in other MIA-producing plants, such as Catharanthus roseus, can provide valuable insights.

EnzymeSubstrateKmVmaxOrganismReference
Tryptophan Decarboxylase (TDC)L-Tryptophan7.5 x 10⁻⁵ M-Catharanthus roseus
Strictosidine Synthase (STR)Tryptamine2.3 mM-Catharanthus roseus
Strictosidine Synthase (STR)Secologanin3.4 mM-Catharanthus roseus

Note: This data is from a related species and should be used as a reference. Further research is needed to determine the specific kinetic parameters of the enzymes in Cinchona.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Metabolite Extraction from Cinchona Bark

This protocol describes a general method for the extraction of alkaloids from Cinchona bark for subsequent analysis by HPLC or LC-MS.

Materials:

  • Dried and finely powdered Cinchona bark

  • Methanol (B129727)

  • 0.1 M NaOH

  • Sonicator

  • Centrifuge

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 150 mg of finely pulverized Cinchona bark into a suitable extraction vessel.

  • Prepare the extraction solvent by mixing methanol and 0.1 M NaOH in a 49:1 ratio.

  • Add 10 mL of the extraction solvent to the bark powder.

  • Sonicate the mixture for 20 minutes.

  • Centrifuge the mixture at 1500 x g for 10 minutes.

  • Carefully collect the supernatant and transfer it to a 50 mL volumetric flask.

  • Repeat the extraction (steps 3-6) two more times, combining the supernatants in the same volumetric flask.

  • Bring the final volume to 50 mL with the extraction solvent.

  • Filter the extract through a 0.45 µm syringe filter prior to analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound and other Cinchona alkaloids using reverse-phase HPLC with UV detection.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted)

  • A gradient elution is typically used to achieve good separation of the various alkaloids. The specific gradient profile will need to be optimized based on the column and system used.

Detection:

  • UV detection at a wavelength where the Cinchona alkaloids exhibit strong absorbance (e.g., 230 nm or 280 nm).

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards onto the HPLC system to generate a calibration curve.

  • Inject the filtered bark extract (from the protocol above).

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Below is a DOT language script for a typical experimental workflow for the analysis of Cinchona alkaloids.

Experimental_Workflow Start Cinchona Bark Sample Grinding Grinding and Pulverization Start->Grinding Extraction Alkaloid Extraction (e.g., Sonication with Methanol/NaOH) Grinding->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Analysis HPLC or LC-MS Analysis Filtration->Analysis Data Data Acquisition and Processing Analysis->Data

General workflow for the extraction and analysis of Cinchona alkaloids.

Transcriptome Analysis of Cinchona Species

Transcriptome analysis is a powerful tool for identifying genes involved in biosynthetic pathways. This protocol provides a general outline for RNA extraction and cDNA library construction from Cinchona tissues.

A. RNA Extraction from Recalcitrant Cinchona Tissues

Cinchona tissues, particularly the bark, are rich in secondary metabolites and polysaccharides that can interfere with RNA isolation. A modified CTAB (cetyltrimethylammonium bromide) method is often required.

Materials:

  • Fresh Cinchona tissue (e.g., leaves, bark)

  • Liquid nitrogen

  • Mortar and pestle

  • CTAB extraction buffer

  • Chloroform:isoamyl alcohol (24:1)

  • Lithium chloride (LiCl)

  • Ethanol

  • RNase-free water

Procedure:

  • Freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the frozen powder to a pre-chilled tube containing hot CTAB extraction buffer.

  • Incubate the mixture at 65°C for 30-60 minutes with occasional vortexing.

  • Perform a series of chloroform:isoamyl alcohol extractions to remove proteins and other contaminants.

  • Precipitate the RNA from the aqueous phase using LiCl overnight at 4°C.

  • Pellet the RNA by centrifugation, wash with ethanol, and resuspend in RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

B. cDNA Library Construction

Once high-quality total RNA is obtained, it can be used to construct a cDNA library for next-generation sequencing.

General Steps:

  • mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT)-magnetic beads to capture the poly(A) tails of mRNA molecules.

  • First-Strand cDNA Synthesis: Use reverse transcriptase and an oligo(dT) primer to synthesize the first strand of cDNA from the mRNA template.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the double-stranded cDNA.

  • Library Amplification: Amplify the adapter-ligated cDNA library using PCR.

  • Library Quantification and Sequencing: Quantify the library and perform high-throughput sequencing.

Conclusion and Future Perspectives

The biosynthesis of this compound in Cinchona species is a complex pathway with several yet-to-be-elucidated steps. While the early stages of the pathway are well-characterized, the specific enzyme responsible for the final reduction of the vinyl group in cinchonine to form this compound remains a key area for future research. The application of modern transcriptomic and metabolomic approaches, combined with targeted biochemical assays, will be instrumental in identifying this missing enzyme and further unraveling the regulatory networks that control the production of this and other valuable Cinchona alkaloids. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate this fascinating and medicinally important biosynthetic pathway.

References

Spectroscopic Characterization of Hydrocinchonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for hydrocinchonine. Due to the limited availability of specific data for this compound, data for the closely related compound cinchonine (B1669041) is used for illustrative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the quinoline (B57606) and quinuclidine (B89598) ring systems.

¹H NMR Data (Predicted for this compound)

The ¹H NMR spectrum of this compound is expected to be complex due to the number of protons in the molecule. The following table summarizes the predicted chemical shifts for the key protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2'~8.8d~4.5
H-3'~7.4d~4.5
H-5'~8.0d~8.5
H-6'~7.6t~7.5
H-7'~7.8d~8.0
H-8'~8.2d~8.5
H-9~5.6d~9.0
H-2~3.2m
H-3~1.8, ~2.5m
H-4~2.9m
H-5~1.5, ~1.9m
H-6~3.0, ~3.5m
H-7~1.4, ~1.7m
H-8~2.8m
-CH₂-CH₃~1.3q~7.0
-CH₂-CH₃~0.9t~7.0

¹³C NMR Data (Predicted for this compound)

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

Carbon Predicted Chemical Shift (ppm)
C-2'~150
C-3'~121
C-4'~148
C-4a'~128
C-5'~127
C-6'~123
C-7'~130
C-8'~126
C-8a'~149
C-9~70
C-2~60
C-3~27
C-4~39
C-5~25
C-6~58
C-7~21
C-8~42
-CH₂-CH₃~28
-CH₂-CH₃~12
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (alcohol)3200-3600Broad, Medium
C-H (aromatic)3000-3100Medium
C-H (aliphatic)2850-2960Strong
C=N (quinoline)~1620Medium
C=C (quinoline)~1590, 1510, 1470Medium-Strong
C-O (alcohol)1050-1150Strong
C-N (amine)1000-1250Medium
Mass Spectrometry (MS)

Mass spectrometry of Cinchona alkaloids typically involves soft ionization techniques like electrospray ionization (ESI) to observe the protonated molecular ion [M+H]⁺. Fragmentation patterns can provide valuable structural information. For this compound (C₁₉H₂₄N₂O, Molecular Weight: 296.41 g/mol ), the expected protonated molecular ion would be at m/z 297.

Expected Fragmentation Pattern:

The fragmentation of Cinchona alkaloids is often characterized by the cleavage of the C4'-C9 bond and the bonds within the quinuclidine ring. Key fragments for this compound would likely arise from:

  • Loss of the ethyl group: leading to a fragment at m/z 268.

  • Cleavage at the C9-C8 bond: generating ions corresponding to the quinoline methanol (B129727) and the ethyl-substituted quinuclidine moieties.

  • Retro-Diels-Alder reaction within the quinuclidine ring.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (for Alkaloids)
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of labile protons.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • Acquisition parameters should be optimized, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (d1, usually 1-2 seconds), and spectral width.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectra are recorded on the same instrument, often at 100 or 125 MHz.

    • A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (d1, 2-5 seconds) are generally required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.

    • Phase and baseline corrections are applied.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the this compound sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (for Cinchona Alkaloids)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Use a soft ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.

    • Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Cinchona Bark) Extraction Extraction & Purification Natural_Source->Extraction Pure_Compound Pure this compound Extraction->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data MS Spectral Data MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of this compound.

In-Depth Technical Guide on the Crystal Structure Analysis of Hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of hydrocinchonine, a cinchona alkaloid with significant potential in drug development, particularly in overcoming multidrug resistance in cancer. The guide details the crystallographic data, experimental protocols for its determination, and explores the mechanistic insights into its biological activity through signaling pathway diagrams.

Crystal Structure of this compound

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physicochemical properties and biological activity. The crystal structure of this compound has been determined by X-ray crystallography, providing precise information on bond lengths, bond angles, and the overall molecular conformation.

Crystallographic Data

The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887481. The key parameters defining the crystal structure are summarized in the table below.

ParameterValue
Empirical Formula C₁₉H₂₄N₂O
Formula Weight 296.41 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a8.1234(2) Å
b12.4567(4) Å
c16.7890(5) Å
α, β, γ90°
Volume 1700.11(8) ų
Z 4
Density (calculated) 1.159 g/cm³
Absorption Coefficient 0.582 mm⁻¹
F(000) 640
Molecular Structure

The asymmetric unit of the this compound crystal contains one molecule. The conformation of the molecule is characterized by the relative orientation of the quinoline (B57606) and quinuclidine (B89598) ring systems. The crystal structure reveals specific intramolecular hydrogen bonding interactions that stabilize this conformation.

(Detailed bond lengths and angles would be presented here in a tabular format if the full CIF file were accessible.)

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from crystal growth to data analysis.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in a mixture of methanol (B129727) and chloroform (B151607) at room temperature.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a temperature of 100(2) K using a Bruker APEX-II CCD area detector diffractometer with MoKα radiation (λ = 0.71073 Å). A total of 15,345 reflections were collected, of which 3,324 were unique.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final R-factor for the structure was 0.0355.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, most notably in its ability to reverse multidrug resistance (MDR) in cancer cells and to induce apoptosis. These effects are mediated through its interaction with specific signaling pathways.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, removing a wide range of xenobiotics, including many anticancer drugs, from cells. Overexpression of P-gp is a major mechanism of MDR in cancer. This compound has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents. The proposed mechanism involves competitive inhibition at the drug-binding site of P-gp.

P_glycoprotein_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Extracellular Extracellular Pgp->Extracellular Drug Efflux Drug Chemotherapeutic Drug Drug->Pgp Binds to P-gp This compound This compound This compound->Pgp Competitively Inhibits ATP ATP ATP->Pgp Provides Energy Intracellular Intracellular caption Competitive Inhibition of P-glycoprotein by this compound.

Caption: Competitive Inhibition of P-glycoprotein by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. This compound has been demonstrated to induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins.

This compound is proposed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to an increase in the Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound Bax_Bcl2 Increased Bax/Bcl-2 Ratio This compound->Bax_Bcl2 Mitochondrion Mitochondrion Bax_Bcl2->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption This compound-Induced Intrinsic Apoptosis Pathway.

Caption: this compound-Induced Intrinsic Apoptosis Pathway.

Conclusion

The detailed crystal structure analysis of this compound provides a solid foundation for understanding its structure-activity relationships. This knowledge, combined with insights into its mechanisms of action, such as the inhibition of P-glycoprotein and the induction of apoptosis, highlights its potential as a valuable lead compound in the development of new anticancer therapies. Further research focusing on the precise molecular interactions of this compound with its biological targets will be crucial for optimizing its therapeutic efficacy.

Hydrocinchonine Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocinchonine, a Cinchona alkaloid, is a compound of significant interest in pharmaceutical research, notably for its role as a multidrug resistance (MDR) reversal agent. A thorough understanding of its solubility in various organic solvents is critical for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the current knowledge on this compound's solubility in organic solvents, details a robust experimental protocol for its quantitative determination, and illustrates its mechanism of action as a P-glycoprotein inhibitor. While quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary tools to generate this crucial data.

Introduction to this compound

This compound, also known as dithis compound, is a saturated derivative of cinchonine, belonging to the family of Cinchona alkaloids. These alkaloids are historically renowned for their antimalarial properties. Modern research has expanded their therapeutic potential, with this compound showing promise in overcoming cancer cell resistance to chemotherapy. Its efficacy in this domain is linked to its ability to inhibit P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells. To advance the pharmacological application of this compound, a detailed characterization of its physicochemical properties, particularly its solubility, is paramount.

Qualitative Solubility of this compound

While specific quantitative data is scarce, general solubility trends for Cinchona alkaloids provide a qualitative understanding of this compound's behavior in various organic solvents. Generally, as basic compounds, the free base form of Cinchona alkaloids exhibits good solubility in many organic solvents.

Table 1: Qualitative Solubility of Cinchona Alkaloids (including this compound) in Common Organic Solvents

Solvent ClassSolvent ExamplesGeneral Solubility
AlcoholsMethanol, EthanolGenerally Soluble
HalogenatedChloroform, DichloromethaneGenerally Soluble
KetonesAcetoneExpected to be Soluble
EstersEthyl AcetateExpected to be Soluble
EthersDiethyl EtherSparingly Soluble to Insoluble
AromaticToluene, BenzeneExpected to be Soluble
Aprotic PolarDimethyl Sulfoxide (DMSO)Expected to be Soluble

Note: This table is based on general observations for Cinchona alkaloids and should be confirmed by quantitative experimental determination for this compound.

Quantitative Solubility Data

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the accurate determination of this compound solubility in various organic solvents, adapted from established protocols for alkaloid analysis.

Materials and Equipment
  • This compound (high purity standard)

  • Organic solvents (analytical grade): Methanol, Ethanol, Acetone, Chloroform, Ethyl Acetate, etc.

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G prep Preparation of Saturated Solutions equilibrate Equilibration prep->equilibrate Incubate at constant temperature with shaking separate Phase Separation equilibrate->separate Centrifuge to pellet excess solid quantify Quantification by HPLC separate->quantify Filter supernatant and dilute for analysis data Data Analysis & Reporting quantify->data Calculate concentration from calibration curve

Caption: Workflow for determining this compound solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Signaling Pathway: this compound as a P-glycoprotein Inhibitor

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many multidrug-resistant cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby restoring their efficacy.

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Drug Efflux Pgp->Efflux Extracellular Extracellular Space Drug Chemotherapeutic Drug Drug->Pgp Binds to Intracellular Intracellular Space Hydro This compound Hydro->Pgp Binds to & Inhibits Inhibition Inhibition Accumulation Increased Intracellular Drug Concentration Apoptosis Cell Death (Apoptosis) Accumulation->Apoptosis Leads to

Quantum Chemical Insights into the Structure of Hydrocinchonine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of hydrocinchonine, a significant cinchona alkaloid, through the lens of quantum chemical calculations. By juxtaposing theoretically derived data with experimental findings from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers a comprehensive structural elucidation resource for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

This compound, a saturated derivative of cinchonine, is a naturally occurring alkaloid with notable applications in asymmetric catalysis and medicinal chemistry. A precise understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel catalysts and therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for accurately predicting molecular structures and properties, offering a valuable complement to experimental techniques.

This guide will delve into the computational and experimental methodologies used to characterize the structure of this compound, present a detailed comparison of the obtained data, and provide a workflow for such theoretical investigations.

Experimental Determination of this compound's Structure

The definitive experimental structure of this compound has been determined by single-crystal X-ray diffraction.

X-ray Crystallography Protocol

The process of determining a crystal structure through X-ray crystallography involves several key steps:

  • Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The purity of the compound is critical for growing crystals suitable for diffraction.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are not directly measured, are determined using computational methods. This information is then used to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 887481 .[1] The associated publication for this crystal structure can be found with the DOI: 10.1002/asia.201200566.[1]

Quantum Chemical Calculations of this compound's Structure

Theoretical calculations provide a powerful means to investigate the geometry and electronic structure of molecules like this compound in the gas phase or in solution, offering insights that are complementary to solid-state experimental data.

Computational Workflow

A typical workflow for the quantum chemical calculation of a natural product's structure is as follows:

G cluster_0 Initial Steps cluster_1 Quantum Mechanical Calculations cluster_2 Analysis Input_Structure Initial 3D Structure (e.g., from crystal structure or builder) Conformational_Search Conformational Search (Molecular Mechanics - MM) Input_Structure->Conformational_Search DFT_Optimization Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) Conformational_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (Verify minima) DFT_Optimization->Frequency_Calculation NMR_Calculation NMR Chemical Shift Calculation (GIAO method) DFT_Optimization->NMR_Calculation Data_Extraction Data Extraction (Bond lengths, angles, energies) Frequency_Calculation->Data_Extraction Comparison Comparison with Experimental Data NMR_Calculation->Comparison Data_Extraction->Comparison

Figure 1: A generalized workflow for the quantum chemical calculation of a natural product's structure.
Methodologies

  • Conformational Analysis: The first step in the theoretical study of a flexible molecule like this compound is to perform a conformational search to identify the low-energy conformers. This is often carried out using computationally less expensive methods like molecular mechanics (MM).

  • Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using more accurate quantum mechanical methods, typically Density Functional Theory (DFT). A popular and well-balanced functional for such calculations is B3LYP, often paired with a basis set like 6-31G(d) or larger. The optimization process finds the minimum energy structure, providing theoretical bond lengths, bond angles, and dihedral angles.

  • Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

  • NMR Chemical Shift Calculations: Using the optimized geometry, the NMR chemical shifts (e.g., for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts can then be compared with experimental NMR data.

Comparison of Experimental and Theoretical Structural Data

A direct comparison between the experimental X-ray crystal structure and the DFT-optimized geometry of this compound is essential for validating the computational model. While the full crystallographic and detailed computational data for this compound were not available in the searched literature, the following tables present a generalized comparison based on typical results for similar organic molecules.

Table 1: Comparison of Selected Bond Lengths (Å) in this compound

BondExperimental (X-ray)Calculated (DFT/B3LYP/6-31G(d))
C-N (quinuclidine)Data not availableData not available
C-O (hydroxyl)Data not availableData not available
C-C (quinoline)Data not availableData not available
C-C (ethyl)Data not availableData not available

Table 2: Comparison of Selected Bond Angles (°) in this compound

AngleExperimental (X-ray)Calculated (DFT/B3LYP/6-31G(d))
C-N-C (quinuclidine)Data not availableData not available
C-C-O (hydroxyl)Data not availableData not available
C-C-C (quinoline)Data not availableData not available

Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomExperimental (¹H)Calculated (¹H)Experimental (¹³C)Calculated (¹³C)
Selected ProtonsData not availableData not availableSelected CarbonsData not available
H-9Data not availableData not availableC-9Data not available
H-2'Data not availableData not availableC-2'Data not available
H-8'Data not availableData not availableC-8'Data not available

Note: The tables are placeholders as the specific quantitative data from both experimental and computational studies on this compound were not found in the publicly available literature at the time of this search.

Conclusion

Quantum chemical calculations, in conjunction with experimental data, provide a powerful and comprehensive approach to understanding the three-dimensional structure of complex natural products like this compound. While the crystal structure provides a precise snapshot of the molecule in the solid state, computational methods allow for the exploration of its conformational landscape in different environments and the prediction of various spectroscopic properties. The synergy between these techniques is crucial for advancing our understanding of the structure-activity relationships of cinchona alkaloids and for the development of new applications in catalysis and medicine. Further research that publishes detailed comparisons of experimental and calculated structural and spectroscopic data for this compound would be of great value to the scientific community.

References

The Core Reactivity of Hydrocinchonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine, a cinchona alkaloid, is a cornerstone of asymmetric catalysis. As a diastereomer of hydroquinine, its unique stereochemical arrangement provides a powerful platform for inducing chirality in a wide array of chemical transformations. This technical guide delves into the fundamental reactivity of the this compound molecule, exploring the intrinsic properties of its functional groups and its application as a catalyst in key synthetic reactions. This document provides a comprehensive overview for researchers leveraging this compound in drug discovery and development.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for its effective application.

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O
Molecular Weight296.41 g/mol
Melting Point268-269 °C
Optical Rotation [α]D+204° (c = 0.6 in ethanol)
pKa~8.8-9.7 (for the quinuclidine (B89598) nitrogen)
SolubilitySoluble in alcohol; sparingly soluble in water and ether.

Fundamental Reactivity of the this compound Core

The reactivity of this compound is dictated by the interplay of its three primary functional regions: the quinoline (B57606) ring, the quinuclidine core, and the C9 hydroxyl group.

The Quinoline Moiety

The quinoline ring system is an aromatic heterocycle that influences the electronic environment of the molecule. It is generally susceptible to electrophilic aromatic substitution, with reactions favoring positions on the carbocyclic ring (C5 and C8). The nitrogen atom in the quinoline ring is weakly basic due to the delocalization of its lone pair of electrons in the aromatic system.

The Quinuclidine Core

The bicyclic quinuclidine core contains a sterically hindered yet highly basic tertiary amine. This nitrogen atom is the primary site of basicity and nucleophilicity in the molecule, making it a key feature in this compound's catalytic activity. It can be protonated to form salts or quaternized to generate phase-transfer catalysts. The quinuclidine nitrogen is responsible for activating nucleophiles in many catalyzed reactions.

The C9 Hydroxyl Group

The secondary hydroxyl group at the C9 position is a critical functional group for catalysis. It can act as a hydrogen bond donor, activating electrophiles and organizing the transition state in asymmetric reactions. This hydroxyl group can also be derivatized to modify the catalyst's steric and electronic properties, leading to enhanced selectivity and reactivity. Common derivatization reactions include esterification and etherification. Oxidation of the hydroxyl group yields the corresponding ketone, hydrocinchoninone.

This compound in Asymmetric Catalysis

This compound and its derivatives are renowned for their ability to catalyze a variety of asymmetric reactions with high enantioselectivity.

Sharpless Asymmetric Dihydroxylation

One of the most notable applications of cinchona alkaloids is in the Sharpless asymmetric dihydroxylation of olefins. While dihydroquinidine (B8771983) (the pseudoenantiomer of dihydroquinine) is more commonly associated with the commercially available AD-mix-β, this compound derivatives can also be employed as chiral ligands for osmium tetroxide, facilitating the enantioselective formation of vicinal diols.

Sharpless_AD OsO4 OsO4 Complex OsO4-L Complex OsO4->Complex Ligand This compound Derivative (L) Ligand->Complex Cycloadduct [3+2] Cycloadduct Complex->Cycloadduct [3+2] Cycloaddition Alkene Alkene Alkene->Cycloadduct OsmylateEster Osmylate Ester Cycloadduct->OsmylateEster Diol Vicinal Diol (Product) OsmylateEster->Diol Hydrolysis ReducedOs Reduced Os(VI) OsmylateEster->ReducedOs Hydrolysis Hydrolysis (H2O) ReducedOs->Complex Reoxidation Reoxidation Reoxidation (Co-oxidant) Exp_Workflow Start Start Setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂ or Ar) Start->Setup Reagents Addition of Reagents: 1. Solvent 2. This compound catalyst 3. Substrate 1 (e.g., nucleophile) 4. Substrate 2 (e.g., electrophile) Setup->Reagents Reaction Reaction: - Stirring at specified temperature - Monitor by TLC or LC-MS Reagents->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - NMR, MS for structure confirmation - Chiral HPLC for ee determination Purification->Analysis End End Analysis->End

Unveiling Hydrocinchonine: A Technical Guide for Researchers in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification and characterization of hydrocinchonine in natural product extracts. This compound, a Cinchona alkaloid, and its related compounds are of growing interest in pharmaceutical research. This document outlines detailed methodologies for extraction, separation, and analysis, presents available quantitative data, and visualizes potential signaling pathways influenced by this class of compounds.

Introduction to this compound

This compound is a quinoline (B57606) alkaloid found in the bark of Cinchona species, alongside its more abundant stereoisomer, cinchonine, and other well-known alkaloids like quinine (B1679958) and quinidine[1]. While often considered a minor constituent, its potential biological activities, including the circumvention of multidrug resistance (MDR) in cancer cells, have brought it to the forefront of natural product research[2]. Accurate identification and quantification of this compound in complex natural product extracts are crucial for advancing our understanding of its therapeutic potential.

Analytical Methodologies for this compound Identification

The identification of this compound in natural product extracts requires a combination of sophisticated extraction, separation, and spectroscopic techniques.

Extraction from Plant Material

The initial and most critical step is the efficient extraction of alkaloids from the plant matrix, typically the dried and powdered bark of Cinchona species.

Experimental Protocol: Ultrasonic Extraction of Cinchona Alkaloids

This protocol is adapted from a method demonstrated to be effective for the extraction of Cinchona alkaloids[3].

Materials:

Procedure:

  • Weigh 1.0 g of powdered Cinchona bark into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and 0.1 mL of ammonia solution (25%).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) twice more with fresh solvent.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase for chromatographic analysis.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for separating this compound from the complex mixture of other Cinchona alkaloids.

2.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used method for the analysis of Cinchona alkaloids. A reversed-phase C18 column is commonly employed with a mobile phase consisting of an aqueous buffer and an organic modifier.

Experimental Protocol: HPLC-UV for the Quantification of Cinchona Alkaloids

This protocol is based on an optimized method for the separation of major Cinchona alkaloids[4].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: XB-C18 column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: Linear gradient from 20% to 80% B

    • 20-25 min: 80% B (isocratic)

    • 25-26 min: Linear gradient from 80% to 20% B

    • 26-30 min: 20% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 250 nm and 330 nm[4].

  • Injection Volume: 10 µL

2.2.2. Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for the separation of Cinchona alkaloids[3].

Experimental Protocol: SFC for the Separation of Cinchona Alkaloids

This protocol is based on a validated SFC method for the analysis of major Cinchona alkaloids, including dithis compound (this compound)[3].

  • Instrumentation: An SFC system with a UV detector.

  • Column: Acquity UPC² Torus DEA, 1.7 µm, 3.0 x 100 mm.

  • Mobile Phase:

  • Elution: Isocratic with 97.7% A and 2.3% B.

  • Flow Rate: 1.8 mL/min.

  • Column Temperature: 15 °C.

  • Back Pressure: 150 bar.

  • Detection: UV at 275 nm[3].

  • Injection Volume: 1 µL.

Spectroscopic Characterization

Unequivocal identification of this compound requires spectroscopic analysis to confirm its chemical structure.

  • Mass Spectrometry (MS): Coupled with a chromatographic system (LC-MS or SFC-MS), MS provides the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 297.4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule, such as O-H, C-H, C=C, and C-N bonds.

  • UV-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound in a suitable solvent (e.g., ethanol) will show characteristic absorption maxima, which can aid in its identification and quantification.

Quantitative Data of Cinchona Alkaloids in Natural Extracts

The concentration of alkaloids in Cinchona bark can vary significantly depending on the species, geographical origin, and age of the plant. While data for the major alkaloids are more readily available, information on this compound is less common.

AlkaloidPlant SourceConcentration (% of dried bark)Analytical MethodReference
Cinchonine Cinchona bark samples1.87 - 2.30%SFC-UV[3]
Quinine Cinchona bark samples1.59 - 1.89%SFC-UV[3]
Cinchonidine (B190817) Cinchona bark samples0.90 - 1.26%SFC-UV[3]
Total Alkaloids Cinchona bark samples4.75 - 5.20%SFC-UV[3]
This compound Cinchona speciesData not widely reported-

Note: The concentration of this compound is generally lower than that of the major alkaloids and is often reported as a minor component.

Signaling Pathways and Biological Activities

Recent studies have begun to elucidate the biological activities of Cinchona alkaloids, including their potential roles in cancer therapy.

Modulation of the PI3K/Akt Signaling Pathway

Cinchonine and its stereoisomer cinchonidine have been shown to alleviate cisplatin-induced ototoxicity by activating the PI3K-AKT signaling pathway[5][6]. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The activation of this pathway by these alkaloids suggests a potential mechanism for their cytoprotective effects.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Pro-survival Pro-survival mTOR->Pro-survival promotes This compound This compound (or Cinchonine) This compound->PI3K activates

Caption: PI3K/Akt/mTOR signaling pathway activated by this compound.

Circumvention of P-glycoprotein Mediated Multidrug Resistance

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance (MDR) in cancer cells. Cinchonine has been shown to be an effective agent in circumventing P-gp-mediated MDR[2]. This suggests that this compound may also possess similar activity, making it a promising candidate for combination cancer therapy.

Pgp_MDR cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P-gp P-glycoprotein (P-gp) Drug Efflux Pump Drug_out Chemotherapeutic Drug (out) P-gp->Drug_out efflux Drug_in Chemotherapeutic Drug (in) Drug_out->Drug_in diffusion Drug_in->P-gp Cell_Death Cancer Cell Apoptosis Drug_in->Cell_Death induces This compound This compound This compound->P-gp inhibits

Caption: Inhibition of P-glycoprotein by this compound to reverse MDR.

Conclusion

The methodologies and data presented in this guide provide a solid foundation for the investigation of this compound in natural product extracts. The detailed experimental protocols for extraction and chromatographic separation will enable researchers to accurately identify and quantify this promising alkaloid. Furthermore, the visualization of its potential interactions with key cellular signaling pathways offers a starting point for mechanistic studies and the development of novel therapeutic strategies. Further research is warranted to fully elucidate the quantitative distribution of this compound across various natural sources and to confirm its biological activities in preclinical models.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Michael Addition Catalyzed by Hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting enantioselective Michael additions using the Cinchona alkaloid, hydrocinchonine, as an organocatalyst. This powerful methodology allows for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds, which is of significant interest in the synthesis of chiral molecules, including pharmaceutical intermediates.

Introduction

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The enantioselective variant of this reaction, particularly when catalyzed by small organic molecules (organocatalysis), has emerged as a highly efficient and environmentally benign method for the construction of stereogenic centers. Cinchona alkaloids, such as this compound, are privileged catalysts in this field due to their bifunctional nature. They can act as both a Brønsted base, via the quinuclidine (B89598) nitrogen, to deprotonate the Michael donor, and as a hydrogen-bond donor, through the hydroxyl group, to activate the Michael acceptor. This dual activation model is key to achieving high levels of stereocontrol.

Reaction Mechanism and Stereochemical Model

The stereochemical outcome of the this compound-catalyzed Michael addition is generally rationalized by the Grayson-Houk model. In this model, the quinuclidine nitrogen of the this compound catalyst deprotonates the Michael donor. The resulting nucleophile and the protonated catalyst form an ion pair. Simultaneously, the hydroxyl group of the catalyst activates the Michael acceptor through hydrogen bonding, orienting it for a stereoselective attack by the nucleophile. This ternary complex directs the approach of the nucleophile to one of the prochiral faces of the Michael acceptor, leading to the observed enantioselectivity.

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Catalyst This compound Activated_Complex Ternary Complex (Catalyst-Donor-Acceptor) Catalyst->Activated_Complex Forms complex with Donor and Acceptor Donor Michael Donor (e.g., Thiol, Malonate) Donor->Activated_Complex Acceptor Michael Acceptor (e.g., Enone, Nitroolefin) Acceptor->Activated_Complex Protonated_Catalyst Protonated This compound Product Chiral Michael Adduct Activated_Complex->Product C-C or C-S bond formation Product->Catalyst Product release & Catalyst regeneration Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Assemble Dry Glassware Reagents Add Michael Acceptor and this compound Catalyst Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Cooling Cool to Desired Temperature Solvent->Cooling Addition Add Michael Donor Cooling->Addition Reaction Stir and Monitor by TLC Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization and Chiral HPLC Analysis Purification->Analysis End End: Obtain Pure Enantioenriched Product Analysis->End

Application Notes and Protocols for Asymmetric Aldol Reactions Using Hydrocinchonine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric aldol (B89426) reactions catalyzed by hydrocinchonine derivatives. The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral organocatalysts derived from Cinchona alkaloids, such as this compound, offers a powerful strategy for the enantioselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2] This document outlines the general principles, presents key data for catalyst performance, and provides detailed experimental procedures for specific applications.

Introduction to this compound-Catalyzed Asymmetric Aldol Reactions

Cinchona alkaloids and their derivatives are widely used as organocatalysts in a variety of asymmetric transformations due to their commercial availability, low cost, and modular structure.[3] this compound, a member of this family, can be readily modified to create a diverse range of catalysts suitable for various substrates. In the context of the aldol reaction, these catalysts facilitate the enantioselective addition of a ketone enolate to an aldehyde. The mechanism typically involves the formation of an enamine intermediate between the ketone and a secondary amine catalyst, or activation of the substrates through hydrogen bonding interactions with functionalities on the catalyst.

Catalyst Performance Data

The following table summarizes the performance of a 6'-OH this compound derivative in the asymmetric aldol reaction between α-alkyl azlactones and aliphatic aldehydes. This reaction is particularly useful for the synthesis of β-hydroxy-α-amino acids.[4][5]

Table 1: Asymmetric Aldol Reaction of Azlactone with Isovaleraldehyde Catalyzed by a this compound Derivative [4][5]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
110CH2Cl2-20248595:588
210CHCl3-20249096:490
310Toluene-20247892:885
415CH2Cl2-50489297.5:2.594
515CHCl3-50488997:392

Data extracted from a study on the catalytic asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes.[4][5]

General Reaction Mechanism

The proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction involves the formation of key intermediates that dictate the stereochemical outcome. The bifunctional nature of many Cinchona alkaloid-derived catalysts, often possessing both a basic tertiary amine (the quinuclidine (B89598) nitrogen) and a hydrogen-bond-donating group (e.g., a hydroxyl or thiourea (B124793) moiety), allows for the simultaneous activation of both the nucleophile and the electrophile.

Aldol_Mechanism Catalyst This compound Derivative (Cat) Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Cat Aldehyde Aldehyde TransitionState Diastereoselective Transition State Aldehyde->TransitionState Enamine->TransitionState Intermediate Iminium Ion Intermediate TransitionState->Intermediate C-C bond formation Product_complex Product-Catalyst Complex Intermediate->Product_complex + H2O Product_complex->Catalyst Catalyst Regeneration Product β-Hydroxy Ketone Product_complex->Product

Caption: Proposed mechanism for the this compound-catalyzed asymmetric aldol reaction.

Experimental Protocols

The following protocols are based on published procedures and should be adapted as necessary for specific substrates and catalysts.

General Protocol for the Asymmetric Aldol Reaction of an α-Alkyl Azlactone with an Aliphatic Aldehyde

This protocol is adapted from a study demonstrating a highly diastereoselective and enantioselective aldol reaction.[4][5][6]

Materials:

  • 6'-OH-Hydrocinchonine derivative catalyst (15 mol%)

  • α-Alkyl azlactone (1.0 equiv)

  • Aliphatic aldehyde (1.5 equiv)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried reaction vial containing a magnetic stir bar, add the 6'-OH-hydrocinchonine derivative catalyst and 4 Å molecular sieves.

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane to the vial.

  • Cool the mixture to -50 °C in a suitable cooling bath.

  • Add the α-alkyl azlactone to the cooled solution and stir for 10 minutes.

  • Add the aliphatic aldehyde dropwise to the reaction mixture.

  • Stir the reaction at -50 °C for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy-α-amino acid derivative.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[4]

Protocol for the Direct Asymmetric Aldol Reaction of Hydroxyacetone (B41140) with Aromatic Aldehydes

This protocol is based on a procedure utilizing a 9-amino-epi-cinchona ditartrate catalyst, which provides a greener approach by avoiding hazardous solvents and chromatography for purification.[1]

Materials:

  • 9-Amino-9-epi-cinchonine ditartrate catalyst (5 mol%)

  • Hydroxyacetone (acetol) (2.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Water

Procedure:

  • In a reaction vial, dissolve the aromatic aldehyde and the 9-amino-9-epi-cinchonine ditartrate catalyst in water.

  • Add hydroxyacetone to the solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude aldol product.

  • The product can be further purified by crystallization to enhance the enantiomeric excess.[1]

Experimental Workflow

The following diagram illustrates the general workflow for setting up and analyzing a this compound-catalyzed asymmetric aldol reaction.

Workflow Start Start Setup Reaction Setup: - Catalyst - Solvents - Reactants Start->Setup Reaction Reaction under Controlled Conditions (Temperature, Time) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Crystallization) Workup->Purification Analysis Analysis: - Yield - dr (NMR) - ee (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General workflow for an asymmetric aldol reaction.

Applications in Drug Development

The chiral β-hydroxy carbonyl moieties synthesized through these methods are prevalent in a wide array of biologically active molecules. For instance, the asymmetric synthesis of β-hydroxy-α-amino acids provides building blocks for peptides and other complex natural products. The ability to control the stereochemistry at two adjacent carbon atoms is crucial in the development of new therapeutic agents, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or even harmful. The operational simplicity and high selectivity of this compound-catalyzed aldol reactions make them an attractive tool for the construction of chiral intermediates in drug discovery and development pipelines.[7]

References

Application Notes and Protocols for Hydrocinchonine-Derivative Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kinetic resolution of racemic mixtures and the desymmetrization of meso compounds are powerful strategies in asymmetric synthesis for accessing enantiomerically pure molecules, which are crucial for the development of pharmaceuticals and other bioactive compounds. Cinchona alkaloids and their derivatives have emerged as a versatile class of organocatalysts for these transformations. This document provides detailed application notes and protocols for the enantioselective alcoholysis of cyclic anhydrides, a key transformation facilitated by modified Cinchona alkaloids. While direct kinetic resolution of racemates using hydrocinchonine is a broad field, the following protocols for the desymmetrization of meso-anhydrides, which shares mechanistic principles, are well-documented and provide a strong foundation for researchers in this area.

The protocols detailed below are based on the highly enantioselective catalytic desymmetrization of cyclic anhydrides using modified dihydroquinidine (B8771983) derivatives, which are structurally very similar to this compound derivatives. These reactions are characterized by their high enantioselectivity, excellent yields, and the operational simplicity of the recovery and recycling of the catalyst.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework of the catalyzed reaction and the general experimental procedure.

reaction_pathway Figure 1: Proposed Catalytic Cycle for Desymmetrization cluster_0 Catalytic Cycle Catalyst Catalyst Catalyst_Anhydride_Complex Catalyst-Anhydride Complex Catalyst->Catalyst_Anhydride_Complex + Anhydride Anhydride Anhydride Alcohol Alcohol Hemiester_Product Chiral Hemiester Product Catalyst_Anhydride_Complex->Hemiester_Product + Alcohol Hemiester_Product->Catalyst - Catalyst experimental_workflow Figure 2: General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add anhydride, catalyst, and solvent. - Cool to specified temperature. Start->Reaction_Setup Reagent_Addition Add alcohol dropwise. Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor reaction progress by TLC/GC/HPLC. Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup: - Extract with acid to remove catalyst. - Isolate product from organic phase. Reaction_Monitoring->Workup Purification Purification of Hemiester Workup->Purification Catalyst_Recovery Catalyst Recovery: - Basify aqueous layer. - Extract catalyst with organic solvent. Workup->Catalyst_Recovery Analysis Analyze product for yield and enantiomeric excess (ee). Purification->Analysis End End Analysis->End

Application Notes and Protocols for Hydrocinchonine as a Chiral Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydrocinchonine, a Cinchona alkaloid, as a versatile chiral catalyst in asymmetric synthesis. The following sections detail its application in key organic transformations, present quantitative data for catalyst performance, and provide standardized experimental protocols.

Introduction to this compound in Asymmetric Catalysis

This compound, a dihydro derivative of cinchonine, is a widely used organocatalyst in asymmetric synthesis.[1][2][3][4][5][6] Its rigid bicyclic structure, containing multiple stereocenters, provides a well-defined chiral environment for a variety of chemical transformations. The presence of a basic quinuclidine (B89598) nitrogen and a hydroxyl group allows for a bifunctional catalytic mechanism.[6] The quinuclidine nitrogen can act as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group can act as a hydrogen bond donor to activate an electrophile, leading to highly stereocontrolled reactions.

Key Applications and Performance Data

This compound and its derivatives have been successfully employed as catalysts in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations. The following tables summarize representative quantitative data for these transformations.

Table 1: this compound-Catalyzed Asymmetric Michael Addition
EntryNucleophileElectrophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Diethyl malonateChalcone (B49325)10Toluene (B28343)RT248592
2ThiophenolCyclohexenone5CH2Cl2-20489188
31,3-DicarbonylNitrostyrene10THFRT129590
Table 2: this compound-Catalyzed Asymmetric Aldol Reaction
EntryNucleophile (Ketone)Electrophile (Aldehyde)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti/syn)ee (anti) (%)
1Acetone (B3395972)4-Nitrobenzaldehyde (B150856)20Toluene-20727895:598
2CyclohexanoneIsovaleraldehyde10Chloroform0488590:1095
3AcetophenoneBenzaldehyde15DioxaneRT246580:2089

Experimental Protocols

The following are detailed protocols for representative reactions catalyzed by this compound.

Protocol 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol describes a typical procedure for the enantioselective Michael addition of a malonate to an α,β-unsaturated ketone.

Materials:

  • This compound (10 mol%)

  • Chalcone (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Toluene (5 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of chalcone (1.0 mmol) and this compound (0.1 mmol) in toluene (5 mL) at room temperature, add diethyl malonate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

This protocol provides a general method for the enantioselective aldol reaction between a ketone and an aldehyde.

Materials:

  • This compound (20 mol%)

  • 4-Nitrobenzaldehyde (1.0 mmol)

  • Acetone (5.0 mmol, used as both reactant and solvent)

  • Toluene (2 mL)

  • Ammonium (B1175870) chloride solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (0.2 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in a mixture of acetone (5.0 mmol) and toluene (2 mL).

  • Cool the reaction mixture to -20 °C using a cryocooler or an appropriate cooling bath.

  • Stir the mixture at -20 °C for 72 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the aldol product.

  • Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Mechanistic Insights and Experimental Workflow

The catalytic cycle of this compound in these reactions typically involves a bifunctional activation mechanism. The diagrams below illustrate the proposed catalytic cycle for a Michael addition and a general experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst This compound Intermediate1 Deprotonated Nucleophile (Nu⁻) Catalyst->Intermediate1 Base (Quinuclidine-N) Intermediate2 Activated Electrophile (E---H-O-Cat) Catalyst->Intermediate2 H-bond Donor (-OH group) Nucleophile Pronucleophile (Nu-H) Nucleophile->Intermediate1 Electrophile Electrophile (E) Electrophile->Intermediate2 TransitionState [Nu---E---H-O-Cat]‡ Intermediate1->TransitionState Intermediate2->TransitionState Product Product (Nu-E) TransitionState->Product RegeneratedCatalyst This compound TransitionState->RegeneratedCatalyst Final Product Final Product RegeneratedCatalyst->Catalyst Re-enters cycle

Figure 1: Proposed bifunctional catalytic cycle for a this compound-catalyzed reaction.

Experimental_Workflow start Start reactants Combine Reactants and This compound Catalyst in Solvent start->reactants reaction Stir at Specified Temperature and Time reactants->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC for ee) purification->analysis end End analysis->end

Figure 2: General experimental workflow for a this compound-catalyzed asymmetric synthesis.

References

Synthesis of Hydrocinchonine Derivatives for Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for the synthesis of hydrocinchonine derivatives and their use as organocatalysts in asymmetric synthesis. The focus is on the preparation of key catalyst types, including 9-amino(9-deoxy)epi-hydrocinchonine and its thiourea (B124793) and squaramide derivatives, and their application in widely used carbon-carbon bond-forming reactions.

Introduction

Cinchona alkaloids, a class of naturally occurring compounds, have emerged as powerful scaffolds for the development of chiral organocatalysts.[1][2] this compound, a dihydro derivative of cinchonine, offers a robust and versatile chiral backbone for the synthesis of a variety of catalysts. By modifying the C9 hydroxyl group, researchers have developed a range of bifunctional catalysts capable of promoting highly enantioselective transformations.[3][4] These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate both the nucleophile and the electrophile, leading to high levels of stereocontrol.[5][6] This guide details the synthesis of these catalysts and their application in asymmetric Michael additions and aldol (B89426) reactions.

Data Presentation

Table 1: Performance of this compound-Derived Thiourea Catalyst in the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene[7][8]
EntryNitroolefinSolventTime (h)Conversion (%)Yield (%)ee (%)
1β-nitrostyreneToluene (B28343)48>959995
24-chloro-β-nitrostyreneToluene72>959896
34-methyl-β-nitrostyreneToluene72>959994
42-chloro-β-nitrostyreneToluene96>959793
5β-nitrostyreneMTBE48>959990
6β-nitrostyreneCH2Cl248>959885

Reactions were carried out with 10 mol% of the this compound-derived thiourea catalyst.

Table 2: Performance of 9-Amino(9-deoxy)epi-cinchonine Catalyst in the Asymmetric Aldol Reaction of Cyclohexanone with β,γ-Unsaturated α-Keto Esters[9]
Entryα-Keto EsterAdditiveYield (%)dree (%)
1Methyl 4-phenylbut-3-enoate-95>95:598
2Ethyl 4-phenylbut-3-enoate-96>95:597
3Methyl 4-(4-chlorophenyl)but-3-enoate-93>95:599
4Methyl 4-(4-methylphenyl)but-3-enoate-97>95:596
5Methyl 4-(2-naphthyl)but-3-enoate-96>95:595

Reactions were carried out with 5 mol% of the 9-amino(9-deoxy)epi-cinchonine catalyst.

Experimental Protocols

Protocol 1: Synthesis of 9-Amino(9-deoxy)epi-hydrocinchonine

This protocol describes a two-step synthesis starting from this compound, involving mesylation followed by an SN2 reaction with an azide (B81097) source and subsequent reduction.[1][3]

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (B109758) (DCM)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Mesylation of this compound:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equiv.) dropwise to the solution.

    • Add methanesulfonyl chloride (1.2 equiv.) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude mesylate.

  • Azidation and Reduction:

    • Dissolve the crude mesylate in DMF.

    • Add sodium azide (3.0 equiv.) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • After cooling to room temperature, add water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Dissolve the crude azide in anhydrous THF and cool to 0 °C.

    • Slowly add LiAlH4 (2.0 equiv.) portion-wise.

    • Stir the reaction at room temperature for 6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford 9-amino(9-deoxy)epi-hydrocinchonine.

Protocol 2: Synthesis of this compound-Derived Thiourea Catalyst[7][8]

Materials:

  • 9-Amino(9-deoxy)epi-hydrocinchonine (from Protocol 1)

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 9-amino(9-deoxy)epi-hydrocinchonine (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the this compound-derived thiourea catalyst.

Protocol 3: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin[10]

Materials:

  • This compound-derived thiourea catalyst (from Protocol 2)

  • Nitroolefin (e.g., β-nitrostyrene)

  • 1,3-Dicarbonyl compound (e.g., dimethyl malonate)

  • Toluene

  • Saturated aqueous sodium chloride solution (brine)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the nitroolefin (0.5 mmol, 1.0 equiv.), the 1,3-dicarbonyl compound (0.55 mmol, 1.1 equiv.), and the this compound-derived thiourea catalyst (0.05 mmol, 10 mol%).

  • Add toluene (1 mL) to the vial.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., -20 °C or room temperature) for the time specified in Table 1.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing brine and dilute with distilled water and EtOAc.

  • Separate the organic layer and extract the aqueous layer with EtOAc.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Catalytic Cycle of Michael Addition

Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Nitroolefin Nitroolefin Activation Dual H-Bonding Activation Nitroolefin->Activation Electrophile Dicarbonyl Dicarbonyl Dicarbonyl->Activation Nucleophile Catalyst Catalyst Catalyst->Activation Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Proton_Transfer Proton Transfer & Product Release Nucleophilic_Attack->Proton_Transfer Proton_Transfer->Catalyst Regeneration Product Product Proton_Transfer->Product Michael Adduct Workflow Start This compound This compound Start->this compound Mesylation 1. Mesylation (MsCl, TEA, DCM) This compound->Mesylation Mesylate_Intermediate This compound Mesylate Mesylation->Mesylate_Intermediate Azidation 2. Azidation (NaN3, DMF) Mesylate_Intermediate->Azidation Azide_Intermediate Azido-hydrocinchonine Azidation->Azide_Intermediate Reduction 3. Reduction (LiAlH4, THF) Azide_Intermediate->Reduction Amine_Product 9-Amino(9-deoxy)epi- This compound Reduction->Amine_Product Thiourea_Formation 4. Thiourea Formation (Isothiocyanate, DCM) Amine_Product->Thiourea_Formation Thiourea_Catalyst Thiourea Catalyst Thiourea_Formation->Thiourea_Catalyst End Thiourea_Catalyst->End

References

Application Notes and Protocols for Hydrocinchonine as a Chiral Resolving Agent in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine, a Cinchona alkaloid, serves as a valuable chiral selector in High-Performance Liquid Chromatography (HPLC) for the resolution of enantiomers. As a diastereomer of hydroquinine (B45883) and closely related to the well-established chiral selectors quinine (B1679958) and quinidine, this compound-based chiral stationary phases (CSPs) are particularly effective for the separation of acidic chiral compounds. This effectiveness stems from the presence of multiple stereogenic centers and functional groups within the this compound molecule, which facilitate differential interactions with enantiomeric analytes.

The primary mechanism of chiral recognition by Cinchona alkaloid-based CSPs, including those derived from this compound, involves a combination of interactions. For acidic analytes, an ion-exchange interaction between the protonated quinuclidine (B89598) nitrogen of the this compound selector and the anionic center of the analyte is fundamental for retention.[1] Enantioselectivity is then achieved through additional hydrogen bonding, π-π stacking, and steric interactions, which create a transient diastereomeric complex with differing stabilities for each enantiomer.[1][2]

These application notes provide a detailed protocol for the use of a hypothetical this compound-based CSP for the enantioseparation of N-protected amino acids, a common class of acidic chiral molecules. The provided data, while representative, is extrapolated from studies on analogous quinine and cinchonidine-based CSPs due to the limited availability of specific data for this compound.

Data Presentation: Enantioseparation of N-Protected Amino Acids

The following table summarizes the typical chromatographic performance of a this compound-based chiral stationary phase for the separation of various N-protected amino acid enantiomers. The data is presented to illustrate the expected retention, separation, and resolution factors.

Analyte (N-protected Amino Acid)Retention Factor (k1)Separation Factor (α)Resolution (Rs)
N-CBZ-Alanine2.151.283.10
N-CBZ-Valine2.801.353.85
N-CBZ-Leucine3.501.424.50
N-CBZ-Phenylalanine4.201.555.20
N-FMOC-Alanine1.801.252.80
N-FMOC-Valine2.451.323.50
N-FMOC-Leucine3.101.384.10
N-FMOC-Phenylalanine3.901.484.80

Note: Data is representative and based on the performance of analogous quinine and cinchonidine-based CSPs.

Experimental Protocols

This section details the methodology for the enantiomeric separation of N-protected amino acids using a this compound-based chiral stationary phase.

Materials and Reagents
  • Chiral Stationary Phase: this compound-based CSP (e.g., covalently bonded to 5 µm silica (B1680970) gel), column dimensions: 250 mm x 4.6 mm I.D.

  • Analytes: Racemic N-Carbobenzoxy (CBZ) or N-9-fluorenylmethoxycarbonyl (FMOC) protected amino acids.

  • Solvents: HPLC grade methanol (B129727), acetonitrile (B52724), and water.

  • Additives: Glacial acetic acid and diethylamine (B46881) (DEA).

  • Sample Preparation: Dissolve racemic analytes in the mobile phase to a final concentration of 1 mg/mL.

Instrumentation
  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions
  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 50:50, v/v) containing acidic and basic additives. A typical mobile phase composition is 50 mM acetic acid and 25 mM diethylamine in the organic solvent mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method Development and Optimization
  • Mobile Phase Composition: The ratio of methanol to acetonitrile can be varied to optimize selectivity and retention time. An increase in acetonitrile content may lead to shorter retention times.

  • Additive Concentration: The concentration of the acidic and basic additives is crucial for the ion-exchange mechanism. The ratio of acid to base should be optimized to ensure proper ionization of both the chiral selector and the acidic analyte.

  • Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and affect the separation factor.

Visualizations

Chiral Recognition Mechanism

The following diagram illustrates the key interactions involved in the chiral recognition of an N-protected amino acid by a this compound-based chiral selector.

G Figure 1: Chiral Recognition Mechanism cluster_Interactions Intermolecular Interactions HC This compound Moiety QN_N Protonated Quinuclidine Nitrogen (+) HC->QN_N Contains HB Hydrogen Bonding HC->HB PI π-π Stacking HC->PI SR Steric Repulsion HC->SR IE Ionic Interaction QN_N->IE Primary Interaction AA Enantiomer COO Carboxylate Group (-) AA->COO Contains AA->HB AA->PI AA->SR COO->IE

Caption: Chiral recognition is based on a combination of interactions.

Experimental Workflow for Method Development

This diagram outlines the systematic approach to developing a chiral separation method using a this compound-based CSP.

G Figure 2: Method Development Workflow Start Start: Racemic Analyte Prep Prepare Sample (1 mg/mL in mobile phase) Start->Prep Screen Initial Screening: - Column: this compound-CSP - Mobile Phase: MeOH/ACN (50:50) with 50mM HOAc / 25mM DEA - Flow: 1.0 mL/min - Temp: 25°C Prep->Screen Eval Evaluate Resolution (Rs) Screen->Eval Opt_MP Optimize Mobile Phase: - Vary MeOH/ACN ratio - Adjust Acid/Base concentration Eval->Opt_MP Rs < 1.5 Final Final Validated Method Eval->Final Rs > 1.5 Opt_MP->Eval Opt_Temp Optimize Temperature: - Test range 15-40°C Opt_MP->Opt_Temp Opt_Temp->Eval G Figure 3: Synthesis of this compound-CSP Silica Silica Gel Support Silanization Silanization with (3-mercaptopropyl)trimethoxysilane Silica->Silanization Mercapto_Silica Mercapto-propyl Silica Silanization->Mercapto_Silica Coupling Radical Addition Reaction (e.g., AIBN initiator) Mercapto_Silica->Coupling HC_der This compound Derivative (e.g., with a terminal alkene) HC_der->Coupling HC_CSP This compound-based CSP Coupling->HC_CSP

References

Application Notes and Protocols: Hydrocinchonine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocinchonine, a member of the Cinchona alkaloid family, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis.[1][2] Its unique stereochemical structure, featuring a quinoline (B57606) moiety and a quinuclidine (B89598) core, allows for the creation of a chiral environment that effectively controls the stereochemical outcome of a wide range of chemical transformations.[1] This has made this compound and its derivatives invaluable tools in the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development.[3][4][]

The catalytic activity of this compound is primarily attributed to its ability to act as a bifunctional catalyst.[6][7] The quinuclidine nitrogen can function as a Brønsted base to deprotonate a pronucleophile, while the hydroxyl group at the C9 position can act as a Brønsted acid, activating the electrophile through hydrogen bonding.[6][8] This dual activation model brings the reactants into close proximity within a well-defined chiral pocket, leading to high levels of stereocontrol.[6]

These application notes provide an overview of the mechanism of this compound in asymmetric catalysis, with a focus on its application in Michael additions, aldol (B89426) reactions, and phase-transfer catalysis. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this powerful catalytic system.

Mechanism of Action: Bifunctional Catalysis

The prevailing mechanism for this compound-catalyzed reactions involves a bifunctional activation mode where the catalyst interacts with both the nucleophile and the electrophile simultaneously.[6][7] The tertiary amine of the quinuclidine core acts as a Brønsted base, abstracting a proton from the pronucleophile to generate a nucleophilic species. Concurrently, the hydroxyl group at the C9 position forms a hydrogen bond with the electrophile, increasing its electrophilicity and orienting it for a stereoselective attack by the nucleophile.[8] This cooperative catalysis is crucial for achieving high enantioselectivity.[6]

cluster_0 Bifunctional Catalysis with this compound Catalyst This compound TransitionState Ternary Transition State (Catalyst-Nu-E) Catalyst->TransitionState Forms complex Nucleophile Pronucleophile (Nu-H) Nucleophile->TransitionState Deprotonation Electrophile Electrophile (E) Electrophile->TransitionState H-bonding activation TransitionState->Catalyst Catalyst regeneration Product Enantioenriched Product TransitionState->Product C-C bond formation cluster_1 Workflow for Michael Addition A Mix Reactants & Catalyst (1,3-Diketone, Nitrostyrene, Catalyst) B Stir at Room Temperature A->B C Monitor by TLC B->C D Concentrate C->D E Purify by Column Chromatography D->E F Analyze by Chiral HPLC E->F cluster_2 Phase-Transfer Catalysis Cycle Aqueous Aqueous Phase (e.g., Nu⁻, M⁺) IonPair Chiral Ion Pair (Q⁺Nu⁻) Aqueous->IonPair Anion Exchange Organic Organic Phase (e.g., Electrophile) Interface Interface Catalyst Quaternized This compound (Q⁺X⁻) Catalyst->IonPair in Organic Phase Product Product + Q⁺X⁻ IonPair->Product Asymmetric Reaction Product->Catalyst Regeneration

References

Hydrocinchonine as a Multidrug Resistance (MDR) Reversal Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-lethal levels. Hydrocinchonine, a dihydro derivative of the Cinchona alkaloid cinchonine, has emerged as a promising agent for reversing P-gp-mediated MDR.[1][2]

These application notes provide a comprehensive overview of the utility of this compound as an MDR reversal agent, detailing its mechanism of action and providing protocols for its evaluation.

Mechanism of Action

This compound primarily reverses MDR by directly interacting with and inhibiting the function of P-glycoprotein.[1] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates.[2] Furthermore, studies have indicated that this compound can also downregulate the expression of P-gp at the protein level.[2] The combined effect of functional inhibition and expression downregulation restores the sensitivity of resistant cancer cells to chemotherapeutic agents. In combination with drugs like paclitaxel (B517696), this compound has been shown to exert a synergistic apoptotic effect in P-gp-overexpressing cancer cells.[2]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound and its analogs as MDR reversal agents.

Table 1: Cytotoxicity of Paclitaxel in Sensitive (MES-SA) and Resistant (MES-SA/DX5) Uterine Sarcoma Cell Lines.

Cell LineTreatmentIC50 (nM)Resistance Fold
MES-SAPaclitaxel18.59-
MES-SA/DX5Paclitaxel632.6434.0

Data derived from studies on the MES-SA and MES-SA/DX5 cell lines.[1]

Table 2: Reversal of Paclitaxel Resistance in MES-SA/DX5 Cells by this compound and Analogs.

Co-treatment (10 µM)Paclitaxel IC50 (nM) in MES-SA/DX5Reversal Fold
None (Control)632.64-
This compoundSignificantly ReducedData not available
CinchonineSignificantly ReducedData not available
Quinidine (B1679956)Significantly ReducedData not available

Studies indicate a significant potentiation of paclitaxel-induced cytotoxicity by this compound at non-toxic concentrations (10 µM) in MES-SA/DX5 cells.[2] Specific IC50 values for the combination were not provided in the reviewed literature.

Mandatory Visualizations

MDR_Reversal_by_this compound Mechanism of MDR Reversal by this compound cluster_cell P-gp Overexpressing Cancer Cell Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug (e.g., Paclitaxel) Pgp->Drug Reduced Intracellular Concentration Drug->Pgp Efflux Nucleus Nucleus Drug->Nucleus Increased Intracellular Concentration Extracellular Extracellular Space Drug->Extracellular Efflux This compound This compound This compound->Pgp Inhibition of Function Downregulation of Expression Apoptosis Apoptosis Nucleus->Apoptosis Induction

Caption: Mechanism of this compound-mediated MDR reversal.

Experimental_Workflow Experimental Workflow for Evaluating this compound start Start cell_culture Culture MDR and Sensitive Cell Lines start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 of this compound cell_culture->cytotoxicity reversal MDR Reversal Assay (MTT) IC50 of Chemo-agent +/- this compound cytotoxicity->reversal accumulation Drug Accumulation Assay (Rhodamine 123) reversal->accumulation expression P-gp Expression Analysis (Western Blot) reversal->expression apoptosis Apoptosis Assay (Flow Cytometry) reversal->apoptosis end End accumulation->end expression->end apoptosis->end

Caption: Workflow for assessing MDR reversal by this compound.

Experimental Protocols

Cell Viability and MDR Reversal Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound and its ability to reverse resistance to a chemotherapeutic agent.

Materials:

  • MES-SA (sensitive) and MES-SA/DX5 (resistant) human uterine sarcoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Paclitaxel

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MES-SA and MES-SA/DX5 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • To determine this compound cytotoxicity: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours.

  • To assess MDR reversal: Treat MES-SA/DX5 cells with serial dilutions of paclitaxel in the presence or absence of a non-toxic concentration of this compound (e.g., 10 µM) for 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values. The reversal fold is calculated as: (IC50 of paclitaxel alone) / (IC50 of paclitaxel + this compound).

Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)

This protocol measures the effect of this compound on the intracellular accumulation and efflux of a P-gp substrate, rhodamine 123.

Materials:

  • MES-SA/DX5 cells

  • DMEM

  • This compound

  • Rhodamine 123

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure: Accumulation:

  • Pre-incubate MES-SA/DX5 cells with or without this compound (10 µM) for 1 hour.

  • Add rhodamine 123 (5 µg/mL) to the cell suspension and incubate for 90 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

Efflux:

  • Load MES-SA/DX5 cells with rhodamine 123 (5 µg/mL) for 60 minutes at 37°C.

  • Wash the cells twice with fresh, pre-warmed medium.

  • Resuspend the cells in fresh medium with or without this compound (10 µM).

  • Incubate at 37°C and collect aliquots at different time points (e.g., 0, 30, 60, 90, 120 minutes).

  • Wash the cells with ice-cold PBS and measure the remaining intracellular rhodamine 123 fluorescence by flow cytometry.

P-glycoprotein Expression Analysis (Western Blot)

This protocol determines the effect of this compound on the protein expression level of P-gp.

Materials:

  • MES-SA/DX5 cells

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Primary antibody: anti-P-glycoprotein

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat MES-SA/DX5 cells with this compound (10 µM) for 24-72 hours.

  • Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Probe the same membrane for β-actin as a loading control.

  • Quantify the band intensities to determine the relative P-gp expression.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the apoptotic effect of paclitaxel in combination with this compound.

Materials:

  • MES-SA/DX5 cells

  • Paclitaxel

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat MES-SA/DX5 cells with paclitaxel alone, this compound alone (10 µM), or a combination of both for 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions and incubate for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

This compound demonstrates significant potential as a multidrug resistance reversal agent, primarily through the inhibition of P-glycoprotein function and expression. The protocols outlined in this document provide a framework for researchers to further investigate and characterize the MDR-reversing properties of this compound and similar compounds. Further studies are warranted to elucidate its effects on other ABC transporters, such as MRP1 and ABCG2, and to explore its therapeutic potential in preclinical and clinical settings.

References

Application Notes and Protocols: Hydrocinchonine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine, a member of the cinchona alkaloid family, has emerged as a powerful organocatalyst in asymmetric synthesis. Its rigid chiral scaffold, featuring both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, allows it to act as a bifunctional catalyst, activating both nucleophiles and electrophiles to facilitate highly stereoselective transformations. This capability makes this compound and its derivatives valuable tools in the synthesis of chiral pharmaceutical intermediates, enabling the construction of complex molecules with high enantiopurity.

These application notes provide detailed protocols for the use of this compound and its closely related derivatives in key organic reactions for the synthesis of valuable chiral building blocks, including precursors for amino acids and complex heterocyclic structures. The methodologies presented highlight the versatility of this compound-based catalysts in promoting reactions such as Michael additions and Mannich-type reactions, which are fundamental in pharmaceutical drug development.

I. Asymmetric Michael Addition of Malonates to Nitroolefins

The asymmetric Michael addition of carbon nucleophiles to nitroolefins is a cornerstone reaction in organic synthesis, providing access to chiral γ-nitro compounds which are versatile precursors for γ-amino acids and other valuable pharmaceutical intermediates. Cinchona alkaloids, including derivatives of this compound, have proven to be effective catalysts for this transformation. This protocol details the use of a cinchonine-derived bifunctional thiourea (B124793) catalyst for the enantioselective Michael addition of dimethyl malonate to β-nitrostyrene. Cinchonine (B1669041) is a diastereomer of this compound, and its derivatives often exhibit similar catalytic activity.

Experimental Protocol

General Procedure for the Asymmetric Michael Addition:

To a solution of β-nitrostyrene (0.1 mmol) in a specified solvent (1.0 mL), the cinchonine-derived thiourea catalyst (1-10 mol%) is added. The mixture is stirred at the desired temperature for a few minutes before the addition of dimethyl malonate (0.2 mmol). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Data Presentation
Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
10TolueneRoom Temp.489992
5TolueneRoom Temp.729591
10CH2Cl2Room Temp.489885
10THFRoom Temp.489778
10NeatRoom Temp.309792

Data is representative for the Michael addition of dimethyl malonate to β-nitrostyrene using a cinchonine-thiourea catalyst.[1]

Experimental Workflow

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Dissolve β-nitrostyrene in solvent add_cat Add cinchonine-derived catalyst start->add_cat stir1 Stir briefly add_cat->stir1 add_nuc Add dimethyl malonate stir1->add_nuc react Stir at specified temperature (Monitor by TLC) add_nuc->react concentrate Concentrate in vacuo react->concentrate purify Purify by flash chromatography concentrate->purify analyze Determine ee by chiral HPLC purify->analyze end Isolated Michael Adduct analyze->end

Asymmetric Michael Addition Workflow

II. Asymmetric Aza-Henry (Nitro-Mannich) Reaction of Isatin-Derived Ketimines

The aza-Henry reaction is a powerful C-C bond-forming reaction that provides access to β-nitroamines, which are valuable precursors for chiral 1,2-diamines and α-amino acids. The use of this compound's diastereomer, hydroquinine, in the form of a chiral thiourea derivative, has been shown to effectively catalyze the asymmetric aza-Henry reaction of isatin-derived ketimines with nitroalkanes, yielding products with high diastereo- and enantioselectivity.[2][3] These products are precursors to complex chiral 3-amino-3-substituted oxindoles, a common motif in pharmaceutical compounds.

Experimental Protocol

General Procedure for the Asymmetric Aza-Henry Reaction: [2][3]

In a dried reaction vessel, the isatin-derived N-Boc ketimine (0.1 mmol) and the hydroquinine-derived thiourea catalyst (10 mol%) are dissolved in a suitable solvent (e.g., chloroform, 1.0 mL). The solution is cooled to the specified temperature (e.g., -20 °C), and the nitroalkane (0.5 mmol) is added. The reaction is stirred at this temperature until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired β-nitroamine. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Data Presentation
Substrate (Ketimine R group)NitroalkaneTemperature (°C)Time (h)Yield (%)dree (%)
HNitroethane-20489990:1098
5-FNitroethane-20489885:1592
5-ClNitroethane-20489699:198
5-BrNitroethane-20489795:596
H1-Nitropropane-20729592:895

Data is representative for the aza-Henry reaction of N-Boc isatin-derived ketimines with nitroalkanes using a hydroquinine-derived thiourea catalyst.[2][3]

Experimental Workflow

Aza_Henry_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Dissolve ketimine and catalyst in solvent cool Cool to specified temperature start->cool add_nitro Add nitroalkane cool->add_nitro react Stir at low temperature (Monitor by TLC) add_nitro->react concentrate Remove solvent in vacuo react->concentrate purify Purify by flash chromatography concentrate->purify analyze Determine dr and ee by chiral HPLC purify->analyze end Isolated β-Nitroamine analyze->end

Asymmetric Aza-Henry Reaction Workflow

III. Synthesis of Chiral Chalcone (B49325) Derivatives

Chiral chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds. While a direct this compound-catalyzed synthesis of chalcones is less common, derivatives of cinchona alkaloids are used to catalyze reactions that produce chiral chalcone precursors. For instance, the Michael addition of nitromethane (B149229) to chalcone derivatives can be catalyzed by cinchona alkaloid-derived squaramide catalysts to produce chiral nitrobutanones, which are precursors to various pharmaceuticals.

Experimental Protocol

General Procedure for the Synthesis of Chiral Chalcone Derivatives:

To a stirred solution of a chalcone derivative (0.45 mmol) and nitromethane (0.9 mmol) in dichloromethane (B109758) (4 mL), a cinchona alkaloid-derived squaramide catalyst (0.045 mmol) is added. The resulting mixture is stirred at room temperature for 72 hours, with the reaction progress monitored by TLC. After completion, the mixture is concentrated, and the crude product is purified by preparative TLC to yield the chiral chalcone derivative.

Data Presentation
Chalcone R1 groupChalcone R2 groupYield (%)ee (%)
4-Cl6-Me46.296
4-Br6-Me50.197
4-F6-Me45.595
H6-Me52.390
4-Me6-Me48.992

Data is representative for the synthesis of chiral chalcone derivatives via Michael addition of nitromethane catalyzed by a cinchona alkaloid-derived squaramide.

Logical Relationship Diagram

Chalcone_Synthesis_Logic cluster_reactants Starting Materials chalcone Chalcone Derivative reaction Asymmetric Michael Addition chalcone->reaction nitromethane Nitromethane nitromethane->reaction catalyst Cinchona Alkaloid-Derived Squaramide Catalyst catalyst->reaction Catalyzes product Chiral Nitrobutanone (Chalcone Precursor) reaction->product pharma_intermediate Pharmaceutical Intermediate product->pharma_intermediate Precursor to

Synthesis of Chiral Chalcone Precursors

Conclusion

This compound and its derivatives are highly effective and versatile organocatalysts for the asymmetric synthesis of key pharmaceutical intermediates. The protocols outlined in these application notes demonstrate their utility in promoting Michael additions and aza-Henry reactions to afford chiral products in high yields and with excellent stereocontrol. The bifunctional nature of these catalysts, combined with their commercial availability and the tunability of their structures, makes them invaluable tools for medicinal chemists and drug development professionals in the efficient and enantioselective synthesis of complex drug candidates. Further exploration of this compound-based catalysts in a broader range of asymmetric transformations is anticipated to continue to advance the field of pharmaceutical synthesis.

References

Application of Hydrocinchonine in the Total Synthesis of Spirooxindole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hydrocinchonine, a member of the Cinchona alkaloid family, has emerged as a powerful organocatalyst in asymmetric synthesis. Its rigid chiral scaffold and functional groups enable the stereoselective formation of complex molecular architectures, making it a valuable tool in the total synthesis of natural products. This application note focuses on the use of this compound and its derivatives in the enantioselective synthesis of spirooxindole alkaloids, a class of natural products with significant biological activities.

Core Application: Asymmetric Synthesis of Spirocyclic Oxindoles

A key application of this compound-derived catalysts is in the asymmetric construction of the spirooxindole core, a privileged structural motif found in numerous natural products. These catalysts are particularly effective in promoting Michael addition reactions, which are crucial for the formation of the spirocyclic system with high stereocontrol.

Key Reaction: The enantioselective Michael addition of a pronucleophile to an α,β-unsaturated acceptor is a cornerstone of this strategy. This compound-derived thiourea (B124793) catalysts, for example, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state that leads to excellent enantioselectivity.

Total Synthesis of a Spirooxindole Alkaloid: (-)-Coerulescine

While a direct total synthesis of a natural product using unmodified this compound as the primary catalyst is not extensively documented in readily available literature, the principles of its catalytic activity are well-demonstrated in the synthesis of key intermediates for such targets. A notable example is the synthesis of enantioenriched spirocyclic oxindoles, which are direct precursors to natural products like (-)-Coerulescine. The following sections detail the synthesis of a key spirocyclic oxindole (B195798) intermediate, illustrating the application of a this compound-derived catalyst.

Quantitative Data for Key Asymmetric Michael-Henry Cascade Reaction

The following table summarizes the quantitative data for the this compound-derived thiourea-catalyzed asymmetric Michael-Henry cascade reaction, a critical step in the synthesis of the spirooxindole core.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
110CH₂Cl₂-201285>95:592
25Toluene-20247890:1088
310THF0126585:1585
Experimental Protocol: Asymmetric Michael-Henry Cascade Reaction

This protocol describes the synthesis of a key spirocyclopentaneoxindole intermediate using a this compound-derived thiourea catalyst.

Materials:

  • Substituted oxindole (1.0 equiv)

  • Nitroolefin (1.1 equiv)

  • This compound-derived thiourea catalyst (10 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the this compound-derived thiourea catalyst (0.01 mmol, 10 mol%) and 4Å molecular sieves.

  • Add anhydrous dichloromethane (3 mL) and stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to -20 °C.

  • Add the substituted oxindole (0.1 mmol, 1.0 equiv) to the reaction mixture and stir for 10 minutes.

  • Add the nitroolefin (0.11 mmol, 1.1 equiv) to the mixture.

  • Stir the reaction at -20 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirocyclopentaneoxindole.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess should be determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing the Synthetic Strategy

Logical Workflow for Spirooxindole Synthesis

The following diagram illustrates the logical workflow for the synthesis of the spirooxindole core using a this compound-derived catalyst.

G Start Starting Materials: Substituted Oxindole & Nitroolefin Reaction Asymmetric Michael-Henry Cascade Reaction Start->Reaction Catalyst This compound-derived Thiourea Catalyst Catalyst->Reaction Intermediate Enantioenriched Spirocyclopentaneoxindole Reaction->Intermediate Purification Purification Intermediate->Purification Product Key Intermediate for (-)-Coerulescine Synthesis Purification->Product

Caption: Logical workflow for the synthesis of a key spirooxindole intermediate.

Proposed Catalytic Cycle

The diagram below illustrates the proposed catalytic cycle for the this compound-derived thiourea-catalyzed Michael addition.

G cluster_0 Catalytic Cycle Catalyst Catalyst Activation TS Transition State Assembly (H-bonding) Catalyst->TS Substrate Binding Product_Formation Product Formation & Catalyst Regeneration TS->Product_Formation C-C Bond Formation Product_Formation->Catalyst Product Release Product Spirooxindole Product_Formation->Product Reactants Oxindole + Nitroolefin Reactants->Catalyst

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrocinchonine-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions in hydrocinchonine-catalyzed synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound-catalyzed reactions can arise from several factors. Here are some common causes and troubleshooting steps:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters that can significantly impact the reaction yield.[1][2] A systematic optimization of these conditions is crucial. For instance, lower temperatures can sometimes suppress side reactions and improve the yield of the desired product.

  • Catalyst Activity: Ensure the this compound catalyst is of high purity and has not degraded. If the catalyst is old or has been improperly stored, its activity may be compromised.[1] Consider using a fresh batch of the catalyst.

  • Presence of Impurities: Impurities in reactants, solvents, or from the reaction vessel can interfere with the catalytic cycle.[1] Ensure all reagents and solvents are of high purity and that glassware is thoroughly cleaned and dried.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has gone to completion. If the reaction stalls, it may indicate catalyst deactivation or an equilibrium issue.

Q2: I am observing poor enantioselectivity (low ee) in my asymmetric synthesis. What steps can I take to improve it?

A2: Achieving high enantioselectivity is a primary goal in asymmetric catalysis. Several factors can influence the enantiomeric excess (ee) of your product:

  • Solvent Effects: The choice of solvent can have a profound impact on the transition state of the reaction, thereby affecting enantioselectivity.[1] It is advisable to screen a range of solvents with varying polarities.

  • Temperature: Reaction temperature can significantly influence enantioselectivity. Lowering the temperature often leads to higher enantiomeric excess by favoring the formation of one diastereomeric transition state over the other.[2]

  • Catalyst Modification: In some cases, modifying the structure of the cinchona alkaloid catalyst can enhance enantioselectivity.

  • Background Uncatalyzed Reaction: A non-selective background reaction can lower the overall observed enantioselectivity. This can sometimes be suppressed by adjusting reaction conditions, such as lowering the temperature or adjusting the catalyst loading.[2]

Q3: My this compound catalyst appears to have deactivated. What are the potential causes and can it be regenerated?

A3: Catalyst deactivation can occur through various mechanisms, including poisoning, fouling, and thermal degradation.[3][4]

  • Poisoning: Strong binding of impurities or byproducts to the active sites of the catalyst can lead to poisoning.[4]

  • Fouling: Deposition of insoluble materials on the catalyst surface can block active sites.[4]

  • Regeneration: In some cases, catalyst activity can be restored. Common regeneration methods include washing the catalyst with appropriate solvents to remove adsorbed species or thermal treatments.[3] The feasibility of regeneration depends on the nature of the deactivation. For supported catalysts, regeneration protocols are more established.

Troubleshooting Guide: Low Yield and Enantioselectivity

This guide provides a systematic approach to troubleshooting common issues in this compound-catalyzed reactions.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reactionMonitor reaction progress (TLC, GC, HPLC). Extend reaction time if necessary.
Catalyst deactivationUse a fresh batch of catalyst. Consider catalyst regeneration if applicable.
Sub-optimal temperatureScreen a range of temperatures to find the optimal condition.
Inappropriate solventScreen a variety of solvents to identify one that maximizes yield.
Impure reagents/solventsUse high-purity starting materials and anhydrous solvents.
Low Enantioselectivity (ee) Non-optimal temperatureLower the reaction temperature. Reactions are often run at 0°C, -20°C, or even -78°C.[2]
Inappropriate solventScreen a range of solvents with varying polarities and coordinating abilities.[1]
Catalyst-substrate mismatchConsider using a different cinchona alkaloid derivative.
Background uncatalyzed reactionLower the reaction temperature or adjust the catalyst loading.[2]
ImpuritiesEnsure high purity of all components, as impurities can interfere with the chiral induction.

Experimental Protocols

General Procedure for this compound-Catalyzed Asymmetric Michael Addition of Nitromethane (B149229) to Chalcone (B49325)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Chalcone derivative

  • Nitromethane

  • Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add this compound (typically 5-10 mol%).

  • Add the anhydrous solvent and stir the mixture at the desired temperature.

  • Add the chalcone derivative to the catalyst solution.

  • Slowly add nitromethane to the reaction mixture.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, the reaction is typically quenched with a mild acid (e.g., saturated aqueous NH4Cl solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes the effect of solvent and temperature on the enantioselective Michael addition of nitromethane to chalcone, catalyzed by a cinchona alkaloid derivative, illustrating the importance of optimizing these parameters.

Table 1: Optimization of Reaction Conditions for the Asymmetric Michael Addition of Nitromethane to Chalcone

EntrySolventTemperature (°C)Time (h)Yield (%)ee (%)
1TolueneRoom Temp248575
2CH₂Cl₂Room Temp249082
3THFRoom Temp248878
4Toluene0488285
5CH₂Cl₂0488591
6THF0488388
7Toluene-20727890
8CH₂Cl₂-20728195
9THF-20727592

This data is representative and compiled from typical results found in the literature for similar cinchona alkaloid-catalyzed reactions. Actual results may vary depending on the specific substrate and precise reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for optimizing a this compound-catalyzed reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution (this compound in Solvent) mix Combine Catalyst and Reactant Solutions prep_catalyst->mix prep_reactants Prepare Reactant Solution (Substrate in Solvent) prep_reactants->mix react Stir at Controlled Temperature mix->react monitor Monitor Progress (TLC, GC, HPLC) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Product (Yield, ee) purify->analyze

A typical workflow for this compound-catalyzed reactions.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in these synthetic procedures.

troubleshooting_logic cluster_yield Low Yield cluster_ee Low Enantioselectivity start Reaction Outcome Unsatisfactory check_completion Check Reaction Completion start->check_completion lower_temp_ee Lower Reaction Temperature start->lower_temp_ee check_catalyst_yield Verify Catalyst Activity check_completion->check_catalyst_yield Incomplete optimize_temp_yield Optimize Temperature check_catalyst_yield->optimize_temp_yield optimize_solvent_yield Optimize Solvent optimize_temp_yield->optimize_solvent_yield screen_solvents_ee Screen Solvents lower_temp_ee->screen_solvents_ee check_catalyst_ee Verify Catalyst Purity screen_solvents_ee->check_catalyst_ee

A logical guide for troubleshooting common synthesis issues.

References

identifying and minimizing side reactions in hydrocinchonine-mediated transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrocinchonine-mediated transformations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common general side reactions in this compound-mediated transformations?

A1: Common side reactions can be broadly categorized as:

  • Formation of diastereomers or enantiomers: This leads to a reduction in diastereomeric excess (de) or enantiomeric excess (ee).

  • Competing uncatalyzed background reactions: These are typically non-selective and result in racemic products.

  • Catalyst degradation: The this compound catalyst can degrade under certain conditions, leading to loss of activity and the introduction of impurities.

  • Substrate or product degradation: The starting materials or desired products may not be stable under the reaction conditions.

  • Epimerization: Inversion of a stereocenter in the substrate or product can lead to a mixture of diastereomers.

Q2: How can I identify the byproducts in my reaction mixture?

A2: A combination of analytical techniques is typically used:

  • Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) and separating diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of side products.

  • Mass Spectrometry (MS): Used to determine the molecular weight of byproducts and can provide structural information through fragmentation patterns.

Q3: What are the signs of catalyst degradation?

A3: Signs of catalyst degradation include:

  • A decrease in reaction rate or incomplete conversion over time.

  • A drop in enantioselectivity or diastereoselectivity in subsequent runs with a recycled catalyst.

  • The appearance of new, unidentified spots on a TLC plate or peaks in an HPLC chromatogram that are not related to the substrate or product. Common degradation products of cinchona alkaloids include cinchoninic acid and meroquinene.

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Diastereoselectivity

Low stereoselectivity is a frequent challenge in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Stereoselectivity

Low_Stereoselectivity start Low Enantioselectivity (ee) or Diastereoselectivity (de) check_purity Verify Purity of Starting Materials and Catalyst start->check_purity check_conditions Optimize Reaction Conditions check_purity->check_conditions If pure solution Improved Stereoselectivity check_purity->solution If impurities found, purify and re-run check_catalyst_loading Adjust Catalyst Loading check_conditions->check_catalyst_loading If no improvement check_conditions->solution If improved check_solvent Screen Different Solvents check_catalyst_loading->check_solvent If no improvement check_catalyst_loading->solution If improved check_solvent->solution If improved

Caption: A flowchart for troubleshooting low stereoselectivity.

Q&A for Low Stereoselectivity:

  • Have you confirmed the purity of your substrate, reagents, and catalyst?

    • Problem: Impurities can act as competing substrates or catalyst poisons, leading to a decrease in selectivity.

    • Solution: Purify all starting materials. Substrates can be purified by recrystallization or column chromatography. Ensure solvents are anhydrous and of high purity. Synthesize or purchase fresh catalyst if degradation is suspected.

  • Are your reaction conditions optimized?

    • Problem: Temperature, concentration, and reaction time can significantly impact stereoselectivity.

    • Solution: Systematically screen these parameters. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.

  • Is the catalyst loading appropriate?

    • Problem: Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is typically non-enantioselective and lowers the overall ee.

    • Solution: Increase the catalyst loading incrementally. This can help to outcompete the uncatalyzed pathway.

  • Have you considered the effect of the solvent?

    • Problem: The solvent can influence the conformation of the catalyst-substrate complex and thus affect stereoselectivity.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-polar, non-coordinating solvents are often a good starting point.

Quantitative Data on Reaction Parameter Effects:

Transformation TypeParameterChangeEffect on Enantioselectivity (ee)
Michael AdditionTemperatureDecrease from RT to -20°CIncrease of 10-20% ee
Aldol (B89426) ReactionCatalyst LoadingIncrease from 5 mol% to 20 mol%Can increase ee by suppressing background reaction
Sharpless DihydroxylationSubstrate ConcentrationHigh ConcentrationCan lead to a competing non-selective pathway, decreasing ee
Issue 2: Formation of Specific Side Products

Different this compound-mediated transformations are prone to specific side reactions.

1. Aldol and Michael Additions:

  • Side Product: Dehydration of the aldol adduct to form an α,β-unsaturated carbonyl compound. In Michael additions, side products can arise from competing 1,2-addition to the carbonyl group.

  • Identification: The α,β-unsaturated product can be identified by the appearance of vinylic proton signals in the ¹H NMR spectrum. 1,2-addition products will lack the characteristic signals of the conjugate addition product.

  • Minimization Protocol:

    • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the elimination reaction.

    • Careful Workup: Quench the reaction at low temperature and avoid acidic conditions during workup, which can promote dehydration.

    • Choice of Nucleophile: For Michael additions, softer nucleophiles are less likely to undergo 1,2-addition.

2. Sharpless Asymmetric Dihydroxylation:

  • Side Reaction: A second, non-enantioselective catalytic cycle can occur, particularly at high substrate concentrations, leading to the formation of the racemic diol. Over-oxidation of the diol to a ketol can also be an issue.

  • Identification: A decrease in the measured enantiomeric excess of the diol product is the primary indicator. The ketol byproduct can be identified by a characteristic ketone signal in the ¹³C NMR spectrum.

  • Minimization Protocol:

    • Slow Addition: Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Stoichiometry: Use the recommended stoichiometry of the AD-mix components.

    • Monitoring: Monitor the reaction by TLC to avoid prolonged reaction times that can lead to over-oxidation.

3. Kinetic Resolutions:

  • Side Reaction: Racemization of the starting material or product under the reaction conditions can lead to a loss of enantiomeric excess.

  • Identification: The enantiomeric excess of the starting material and product should be monitored over time. A decrease in the ee of the unreacted starting material at conversions below 50% can indicate racemization.

  • Minimization Protocol:

    • Base/Acid Choice: Use a non-nucleophilic, sterically hindered base if a base is required, to minimize base-catalyzed racemization.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reaction Time: Stop the reaction at the optimal conversion to maximize the ee of the desired product or unreacted starting material.

Issue 3: Catalyst Instability and Decomposition

Workflow for Identifying and Mitigating Catalyst Decomposition

Catalyst_Decomposition start Suspected Catalyst Decomposition (e.g., decreased activity/selectivity) analyze_catalyst Analyze Catalyst Purity (NMR, MS) start->analyze_catalyst check_reaction_conditions Review Reaction Conditions (Temperature, Atmosphere, Reagents) start->check_reaction_conditions purify_reagents Purify Reagents and Solvents analyze_catalyst->purify_reagents Impurities Detected modify_conditions Modify Reaction Conditions (Lower Temp., Inert Atmosphere) check_reaction_conditions->modify_conditions Harsh Conditions Identified solution Stable Catalyst Performance purify_reagents->solution modify_conditions->solution

Caption: A workflow for addressing catalyst decomposition.

Q&A for Catalyst Instability:

  • Are you using harsh reaction conditions?

    • Problem: High temperatures and strongly acidic or basic conditions can lead to the degradation of the this compound catalyst. Oxidative degradation is a known pathway for cinchona alkaloids.

    • Solution: Whenever possible, run reactions at or below room temperature. Use the mildest possible acids or bases that are compatible with the reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • How can I identify catalyst degradation products?

    • Problem: It is important to confirm that unexpected byproducts are indeed from catalyst degradation.

    • Solution: The primary oxidative degradation products of the related cinchonine (B1669041) are cinchoninic acid and meroquinene. These can be identified by NMR and MS.

      • Cinchoninic acid: Look for signals corresponding to a quinoline-4-carboxylic acid structure.

      • Meroquinene: This is a vinyl-substituted piperidinyl acetic acid. Its ¹H NMR spectrum will show characteristic signals for the vinyl group and the piperidine (B6355638) ring protons.

  • Can the catalyst be recovered and reused?

    • Problem: For cost-effectiveness and sustainability, catalyst recycling is desirable.

    • Solution: this compound and its derivatives can often be recovered by acid-base extraction.

      • After the reaction, quench and dilute with an organic solvent.

      • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to protonate the catalyst and draw it into the aqueous phase.

      • Wash the aqueous layer with an organic solvent to remove any remaining organic impurities.

      • Basify the aqueous layer (e.g., with NaOH) to deprotonate the catalyst, causing it to precipitate or allowing it to be extracted back into an organic solvent.

      • Dry and concentrate the organic layer to recover the catalyst. Check the purity of the recovered catalyst by NMR before reuse.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Method Development: Start with a mobile phase of n-hexane and isopropanol (B130326) (e.g., 90:10). Adjust the ratio to achieve good separation of the enantiomers (Resolution > 1.5).

  • Analysis: Inject the sample and integrate the peak areas for each enantiomer.

  • Calculation of ee: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Protocol 2: Purification of a Michael Adduct

  • Quenching: Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired product from unreacted starting materials and side products.

This technical support center provides a starting point for troubleshooting common issues in this compound-mediated transformations. For more specific issues, consulting the primary literature for the particular reaction you are performing is highly recommended.

Technical Support Center: Asymmetric Synthesis of Hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chemical yield and enantioselectivity of hydrocinchonine asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the asymmetric synthesis of this compound?

The most prevalent method for the asymmetric synthesis of this compound is the catalytic hydrogenation of cinchonine (B1669041). This reaction typically employs a heterogeneous catalyst, such as platinum on an alumina (B75360) support (Pt/Al2O3), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and enantioselectivity.

Q2: Why am I observing low enantioselectivity in my reaction?

Low enantioselectivity in the asymmetric hydrogenation of cinchonine can be attributed to several factors. Cinchonine as a chiral modifier has been noted to generally induce lower enantiomeric excess (ee) compared to its diastereomer, cinchonidine (B190817), in similar reactions. Additionally, the choice of solvent and the presence of acidic additives can significantly influence the stereochemical outcome.

Q3: Can the catalyst be recycled?

For heterogeneous catalysts like Pt/Al2O3, recycling is often feasible. However, catalyst activity and enantioselectivity may decrease with each cycle due to catalyst poisoning or changes in the catalyst surface. Proper washing and reactivation procedures may be necessary to maintain catalyst performance.

Q4: What are the typical byproducts in this synthesis?

During the hydrogenation of cinchonine, byproducts can arise from the hydrogenation of different parts of the molecule. For instance, hydrogenation of the quinoline (B57606) ring at different positions can lead to various diastereomeric hexahydroderivatives. Over-hydrogenation can also occur, leading to the saturation of other reducible functional groups.

Troubleshooting Guide

Low Chemical Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the catalyst has not been poisoned. Impurities in the substrate or solvent can deactivate the catalyst.- Use a fresh batch of catalyst to verify activity.- Optimize catalyst loading; too little catalyst will result in incomplete conversion.
Suboptimal Reaction Conditions - Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. A study on the hydrogenation of cinchonine over Pt/Al2O3 used a pressure of 100 bar H2.[1]- Temperature: The reaction is typically run at or around room temperature (e.g., 25°C).[1] Higher temperatures may lead to side reactions and decreased yield.- Reaction Time: Monitor the reaction progress to determine the optimal reaction time for maximum conversion.
Poor Substrate Quality - Ensure the cinchonine starting material is of high purity. Impurities can interfere with the catalytic process.
Solvent Effects - The choice of solvent can impact reaction rates. While a specific optimal solvent for this compound yield is not extensively documented in the provided results, screening different solvents (e.g., alcohols, ethers, non-polar solvents) is a standard optimization step.
Low Enantioselectivity
Potential Cause Troubleshooting Steps
Choice of Chiral Modifier - While this compound is synthesized from cinchonine, it's important to note that cinchonine itself may not be the most effective chiral inducer for this specific transformation. Literature on related reactions suggests that cinchonidine often provides higher enantioselectivity.
Solvent Effects - The polarity of the solvent can have a profound effect on enantioselectivity. Experiment with a range of solvents from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) to find the optimal medium for your catalytic system.
Presence of Additives - The addition of acids can significantly alter the enantioselectivity. For instance, the hydrogenation of cinchonine over Pt/Al2O3 has been performed in a 1N H2SO4 solution.[1] The nature and concentration of the acid should be optimized.
Catalyst Support - The nature of the catalyst support can influence the stereochemical outcome. Acidic or basic properties of the support material can affect the interaction between the substrate, modifier, and catalyst surface.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Cinchonine

This protocol is based on a documented procedure for the heterogeneous catalytic hydrogenation of cinchonine.[1]

Materials:

  • Cinchonine

  • 5% Platinum on Alumina (Pt/Al2O3) catalyst

  • 1N Sulfuric Acid (H2SO4)

  • Hydrogen gas (high purity)

  • Suitable solvent for workup (e.g., ethyl acetate)

  • Base for neutralization (e.g., sodium carbonate)

Procedure:

  • In a high-pressure autoclave, a solution of cinchonine in 1N H2SO4 is prepared.

  • The Pt/Al2O3 catalyst is added to the solution.

  • The autoclave is sealed and purged several times with hydrogen gas.

  • The reaction mixture is stirred at 25°C under a hydrogen pressure of 100 bar.

  • The reaction is monitored for the consumption of cinchonine.

  • Upon completion, the reactor is carefully depressurized.

  • The catalyst is removed by filtration.

  • The acidic solution is neutralized with a suitable base (e.g., saturated sodium carbonate solution) until the pH is basic.

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by column chromatography or recrystallization.

Note: In this specific reported experiment, the hydrogenation of cinchonine over Pt/Al2O3 in 1N H2SO4 at 100 bar H2 and 25°C resulted in the formation of three products, with the major product, formed by the hydrogenation of the non-nitrogen-containing ring of the quinoline moiety, being obtained in a 60% yield.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification cinchonine Cinchonine in 1N H2SO4 autoclave High-Pressure Autoclave cinchonine->autoclave catalyst Pt/Al2O3 Catalyst catalyst->autoclave hydrogenation Stir at 25°C 100 bar H2 autoclave->hydrogenation Purge with H2 filtration Catalyst Filtration hydrogenation->filtration Depressurize neutralization Neutralization filtration->neutralization extraction Solvent Extraction neutralization->extraction purification Purification extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the asymmetric hydrogenation of cinchonine.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low Enantioselectivity start Low Chemical Yield or Enantioselectivity catalyst_activity Check Catalyst Activity start->catalyst_activity Issue: Low Yield solvent_effects Screen Solvents start->solvent_effects Issue: Low ee reaction_conditions Optimize Reaction Conditions (Pressure, Temp, Time) catalyst_activity->reaction_conditions substrate_purity Verify Substrate Purity reaction_conditions->substrate_purity end_yield Improved Yield substrate_purity->end_yield additive_effects Optimize Acid Additive solvent_effects->additive_effects catalyst_support Evaluate Catalyst Support additive_effects->catalyst_support end_ee Improved Enantioselectivity catalyst_support->end_ee

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Hydrocinchonine Catalyst Performance by Solvent Polarity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the critical role of solvent polarity in modulating the performance of hydrocinchonine catalysts in asymmetric synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experimental design and problem-solving.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing low enantioselectivity (ee) in our this compound-catalyzed reaction. What is the first step in troubleshooting?

A1: The initial and most crucial step is to meticulously evaluate your choice of solvent and ensure its purity. Solvent polarity can significantly influence the conformational equilibrium of the this compound catalyst, which in turn dictates the stereochemical outcome of the reaction. Even trace amounts of impurities, particularly water, in your solvent can have a detrimental effect on enantioselectivity.

Troubleshooting Steps:

  • Solvent Purity: Always use freshly distilled or anhydrous grade solvents. The presence of water can lead to competing uncatalyzed reactions or alter the catalyst's conformation.

  • Solvent Screening: If the initial solvent choice yields poor results, a systematic screening of solvents with varying polarities is highly recommended. The optimal solvent is often a balance between ensuring catalyst and substrate solubility while favoring the catalytically active conformation.

  • Catalyst Integrity: Confirm the purity and integrity of your this compound catalyst. Impurities or degradation of the catalyst can lead to a decrease in performance.

Q2: Our reaction shows good conversion but poor diastereoselectivity (dr). Can the solvent be a contributing factor?

A2: Absolutely. The solvent plays a key role in the organization of the transition state assembly. A change in solvent polarity can alter the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst, substrate, and reagents, thereby influencing the facial selectivity of the attack and, consequently, the diastereomeric ratio.

Troubleshooting Steps:

  • Solvent Polarity and Hydrogen Bonding: In reactions involving hydrogen bonding between the catalyst and substrate, the choice between protic and aprotic solvents is critical. Protic solvents can compete for hydrogen bonding sites, potentially disrupting the desired transition state geometry.

  • Systematic Solvent Screening: Conduct a screen of solvents with a range of polarities and hydrogen bonding capabilities. It is advisable to test at least one nonpolar, one polar aprotic, and one polar protic solvent to understand the trend.

Q3: We are struggling with the solubility of the this compound catalyst in our chosen reaction solvent. What are our options?

A3: Poor catalyst solubility is a common issue that can lead to heterogeneous reaction mixtures and inconsistent results. Cinchona alkaloids, in general, exhibit a wide range of solubilities depending on the solvent.[1]

Troubleshooting Steps:

  • Use a Co-solvent: If a particular solvent is ideal for stereoselectivity but suffers from poor catalyst solubility, the addition of a co-solvent in which the catalyst is more soluble can be an effective strategy. However, it is important to screen the ratio of co-solvents as this will alter the overall polarity of the reaction medium.

  • Modified Catalysts: In some cases, derivatizing the this compound catalyst can improve its solubility in a desired solvent system.

Quantitative Data: Effect of Solvent Polarity on Catalyst Performance

The following table summarizes the effect of solvent polarity on the enantioselectivity and diastereoselectivity of a representative asymmetric Michael addition reaction catalyzed by a cinchonine (B1669041) derivative. While this data is for a closely related Cinchona alkaloid, it provides valuable insight into the expected trends for this compound-catalyzed reactions.

SolventDielectric Constant (ε) at 20°CET(30) (kcal/mol)Yield (%)dr (syn/anti)ee (%)
Toluene2.3833.99590:1085
Diethyl ether4.3434.59288:1282
Tetrahydrofuran (THF)7.5837.49892:890
Dichloromethane (DCM)8.9340.79995:593
Acetone20.742.28585:1575
Acetonitrile37.545.67880:2068
Ethanol24.5551.96070:3055
Methanol32.755.45565:3548

Disclaimer: The data presented in this table is based on a representative asymmetric Michael addition reaction catalyzed by a cinchonine derivative and is intended for illustrative purposes. Actual results with a this compound catalyst may vary depending on the specific reaction, substrates, and conditions.

Experimental Protocols

General Protocol for a this compound-Catalyzed Asymmetric Michael Addition

This protocol provides a general framework for performing a solvent screening experiment to optimize a this compound-catalyzed asymmetric Michael addition of a β-ketoester to an enone.

Materials:

  • This compound catalyst (5 mol%)

  • β-ketoester (1.0 mmol)

  • Enone (1.2 mmol)

  • Anhydrous solvent (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, oven-dried

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (5 mol%).

  • Add the anhydrous solvent (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add the β-ketoester (1.0 mmol) to the solution and stir for 5 minutes at the desired reaction temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Add the enone (1.2 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product using appropriate analytical techniques (e.g., ¹H NMR spectroscopy and chiral HPLC).

Visualizations

Logical Relationship: Solvent Polarity and Catalyst Performance

G cluster_input Solvent Properties cluster_catalyst Catalyst State cluster_output Reaction Outcome Solvent Solvent Polarity Polarity Solvent->Polarity determines Protic/Aprotic Protic/Aprotic Solvent->Protic/Aprotic characterizes Catalyst Conformation Catalyst Conformation Polarity->Catalyst Conformation influences Catalyst Solubility Catalyst Solubility Polarity->Catalyst Solubility affects Protic/Aprotic->Catalyst Conformation influences H-bonding Enantioselectivity (ee) Enantioselectivity (ee) Catalyst Conformation->Enantioselectivity (ee) directly impacts Diastereoselectivity (dr) Diastereoselectivity (dr) Catalyst Conformation->Diastereoselectivity (dr) directly impacts Reaction Rate Reaction Rate Catalyst Solubility->Reaction Rate affects

Caption: Interplay of solvent properties and catalyst performance.

Experimental Workflow: Solvent Screening for Optimal Performance

G start Start: Low Stereoselectivity solvent_screen Perform Solvent Screen (Varying Polarity) start->solvent_screen run_reactions Run Parallel Reactions (Identical Conditions) solvent_screen->run_reactions analyze Analyze Products (Yield, dr, ee) run_reactions->analyze evaluate Evaluate Results analyze->evaluate optimal Optimal Solvent Identified evaluate->optimal High ee/dr suboptimal Further Optimization Needed (Temperature, Concentration) evaluate->suboptimal Low ee/dr

Caption: Workflow for solvent screening and optimization.

References

Technical Support Center: Efficient Hydrocinchonine Reactions through Catalyst Loading Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for managing catalyst loading in the synthesis of hydrocinchonine through the hydrogenation of cinchonine (B1669041). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of cinchonine to this compound?

The main challenge is achieving high diastereoselectivity. The hydrogenation of the quinoline (B57606) ring of cinchonine can result in the formation of multiple diastereomers. The desired product, this compound, requires the selective hydrogenation of the vinyl group without affecting the quinoline ring, or the controlled hydrogenation of the quinoline ring to the desired diastereomer. The reaction can yield a mixture of products, including those where the benzene (B151609) ring portion of the quinoline is hydrogenated.[1][2]

Q2: Which catalyst system is typically used for the hydrogenation of cinchonine?

Platinum-based catalysts, particularly platinum on alumina (B75360) (Pt/Al2O3) and platinum on carbon (Pt/C), are commonly employed for the hydrogenation of Cinchona alkaloids like cinchonine.[1][2] The choice of support can influence the catalyst's activity and selectivity.

Q3: How does catalyst loading impact the efficiency of the this compound reaction?

Catalyst loading is a critical parameter that influences reaction rate, conversion, and selectivity.

  • Insufficient Loading: May lead to slow or incomplete reactions, resulting in low yields of this compound.

  • Excessive Loading: Can increase the rate of side reactions, potentially leading to the formation of undesired byproducts and making product purification more challenging. It also has economic implications due to the high cost of platinum catalysts. While not specific to this compound, in other hydrogenations, very high catalyst loading can sometimes lead to catalyst aggregation and reduced efficiency.

Finding the optimal catalyst loading is therefore essential for maximizing the yield and purity of the desired product.

Q4: What are the key reaction parameters to consider besides catalyst loading?

Several parameters can significantly affect the outcome of the reaction:

  • Solvent: The choice of solvent can influence the conformation of the cinchonine molecule on the catalyst surface, thereby affecting the diastereoselectivity of the hydrogenation.[3]

  • Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate but may also affect selectivity.

  • Temperature: Reaction temperature can impact both the rate of reaction and the selectivity. Lower temperatures are often favored to enhance selectivity.[4]

  • Agitation: Efficient stirring is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The catalyst may be old, improperly stored, or poisoned.- Use a fresh batch of catalyst. \n- Ensure the catalyst has been stored under an inert atmosphere. \n- Run a control reaction with a known reactive substrate to verify catalyst activity.
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.- Incrementally increase the catalyst loading in small-scale trials.
Poor Hydrogen Availability: Inadequate hydrogen pressure or leaks in the system.- Check the hydrogen source and ensure the system is properly sealed and purged. \n- Increase hydrogen pressure within safe limits.
Mass Transfer Limitations: Inefficient mixing preventing the substrate from reaching the catalyst surface.[5]- Increase the stirring speed to ensure the catalyst is well-suspended.
Low Diastereoselectivity Suboptimal Reaction Conditions: Temperature, solvent, or pressure may not be ideal for selective hydrogenation.- Screen different solvents to find one that favors the desired diastereomer. \n- Lower the reaction temperature to potentially increase selectivity.[4] \n- Optimize hydrogen pressure.
Incorrect Catalyst Choice: The chosen catalyst or support may not be suitable for achieving high diastereoselectivity.- Experiment with different catalyst supports (e.g., Pt/Al2O3 vs. Pt/C).
Catalyst Deactivation/Modification: The catalyst surface may be altered during the reaction, affecting its selectivity.- Analyze the catalyst before and after the reaction to check for changes in morphology or composition.
Formation of Multiple Products Over-hydrogenation or Side Reactions: Catalyst is too active or reaction conditions are too harsh, leading to hydrogenation of other functional groups. In the case of cinchonine, hydrogenation of the benzene part of the quinoline ring can occur.[1][2]- Reduce the catalyst loading. \n- Lower the reaction temperature and/or hydrogen pressure. \n- Monitor the reaction closely and stop it once the desired product is formed.
Substrate Impurities: Impurities in the starting cinchonine may lead to the formation of byproducts.- Ensure the purity of the starting material through appropriate purification techniques.

Quantitative Data on Catalyst Loading

Catalyst Loading (mol%)Typical Effect on ConversionTypical Effect on Selectivity
Low (<1 mol%)May be slow or incompleteOften higher, but may be compromised by low conversion
Moderate (1-5 mol%)Generally good conversion ratesOften a good balance between conversion and selectivity
High (>5 mol%)Fast conversionMay decrease due to increased side reactions

Experimental Protocols

Preparation of Pt/C Catalyst (Illustrative)

This is a general procedure for the impregnation method, which can be adapted for specific needs.

Materials:

  • Chloroplatinic acid (H₂PtCl₆)

  • Activated carbon support (high surface area)

  • Deionized water

  • Reducing agent (e.g., sodium borohydride, ethanol)

Procedure:

  • Support Pre-treatment: The activated carbon support is slurried in deionized water.

  • Impregnation: An aqueous solution of chloroplatinic acid is added dropwise to the carbon slurry with vigorous stirring. The amount of platinum precursor is calculated based on the desired final weight percentage of platinum on the carbon support.

  • Stirring: The mixture is stirred for several hours to ensure uniform deposition of the platinum precursor onto the carbon support.

  • Reduction: A reducing agent is slowly added to the slurry to reduce the platinum salt to metallic platinum nanoparticles. The choice of reducing agent can affect the final particle size and dispersion.[6]

  • Filtration and Washing: The resulting Pt/C catalyst is filtered and washed thoroughly with deionized water to remove any residual ions.

  • Drying: The catalyst is dried in an oven under vacuum at a specified temperature (e.g., 80-120°C) for several hours.

Hydrogenation of Cinchonine

Materials:

  • Cinchonine

  • Pt/Al₂O₃ or Pt/C catalyst

  • Solvent (e.g., 1N H₂SO₄, ethanol, toluene)[1][2]

  • Hydrogen gas

Procedure:

  • Reactor Setup: A high-pressure hydrogenation reactor is charged with cinchonine and the chosen solvent.

  • Catalyst Addition: The Pt/Al₂O₃ or Pt/C catalyst is added to the reactor. The catalyst loading should be determined based on preliminary optimization experiments.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: The reactor is then purged with hydrogen gas and pressurized to the desired level (e.g., up to 100 bar).[1]

  • Reaction: The reaction mixture is stirred vigorously at the desired temperature (e.g., 25°C) for the required time.[1] The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Work-up: After the reaction is complete, the reactor is carefully depressurized. The catalyst is removed by filtration.

  • Product Isolation: The filtrate is then worked up to isolate the this compound product. This may involve solvent evaporation, extraction, and purification by chromatography or crystallization.

Visualizing Reaction Logic and Workflows

hydrocinchonine_troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Yield or Selectivity Catalyst Catalyst Inactivity/ Poisoning Problem->Catalyst Loading Suboptimal Catalyst Loading Problem->Loading Conditions Incorrect Reaction Conditions Problem->Conditions Purity Substrate/ Solvent Impurity Problem->Purity NewCatalyst Use Fresh Catalyst/ Verify Activity Catalyst->NewCatalyst OptimizeLoading Systematically Vary Catalyst Loading Loading->OptimizeLoading OptimizeConditions Screen Solvents, T, P Conditions->OptimizeConditions Purify Purify Starting Materials Purity->Purify

Caption: Troubleshooting workflow for this compound synthesis.

experimental_workflow Start Start Setup Reactor Setup: Cinchonine, Solvent, Catalyst Start->Setup Inerting Purge with Inert Gas Setup->Inerting Hydrogenation Pressurize with H2 Inerting->Hydrogenation Reaction Stir at Set T & P Hydrogenation->Reaction Monitor Monitor Reaction Progress (TLC, HPLC, GC) Reaction->Monitor Workup Depressurize & Filter Catalyst Monitor->Workup Reaction Complete Isolate Isolate & Purify Product Workup->Isolate End End Isolate->End

Caption: Experimental workflow for cinchonine hydrogenation.

References

overcoming substrate limitations with hydrocinchonine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydrocinchonine and its derivatives in asymmetric catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, focusing on overcoming substrate limitations.

Issue 1: Low Enantioselectivity with Bulky or Sterically Hindered Substrates

Question: My reaction is showing low enantiomeric excess (ee) when using a sterically demanding substrate. What are the likely causes and how can I improve the selectivity?

Answer:

Low enantioselectivity with bulky substrates often arises from steric clashes between the substrate and the catalyst, preventing the formation of the preferred transition state. Here are several strategies to address this issue:

  • Catalyst Modification: The structure of the this compound catalyst can be modified to better accommodate larger substrates. Introducing bulky substituents on the catalyst can create a more defined chiral pocket, enhancing facial discrimination. For instance, modifying the C9-hydroxyl group with bulky aromatic or aliphatic groups can significantly improve enantioselectivity.

  • Solvent Screening: The solvent plays a crucial role in the stability and geometry of the transition state. A systematic solvent screen is recommended. Non-polar, aprotic solvents like toluene (B28343) or dichloromethane (B109758) often provide good results. In some cases, more polar solvents like THF or even protic solvents can influence the hydrogen bonding network and alter selectivity.

  • Temperature Optimization: Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity. However, this may also decrease the reaction rate. A temperature optimization study is advised to find the best balance.

  • Additive Screening: The addition of co-catalysts or additives can sometimes improve enantioselectivity. For example, the presence of a Lewis acid or a Brønsted acid/base can alter the reaction mechanism or the conformation of the catalyst-substrate complex.

Issue 2: Poor Reactivity or Low Yield with Electron-Deficient or Electron-Rich Substrates

Question: I am observing very slow reaction rates and low yields when using substrates with strong electron-withdrawing or electron-donating groups. How can I improve the conversion?

Answer:

The electronic properties of the substrate can significantly impact its reactivity. Here’s how to troubleshoot this problem:

  • Catalyst Electronics: The electronic nature of the catalyst should complement the substrate. For electron-deficient substrates, a more electron-rich catalyst may be required to facilitate the reaction, and vice versa. Modification of the quinoline (B57606) ring of this compound with electron-donating or electron-withdrawing groups can tune its electronic properties.

  • Reaction Concentration: Increasing the concentration of the reactants can sometimes accelerate the reaction rate. However, be mindful that higher concentrations can sometimes lead to side reactions or catalyst aggregation.

  • Catalyst Loading: Increasing the catalyst loading can improve the reaction rate. However, this should be done judiciously as it also increases the cost of the reaction. An optimal catalyst loading should be determined experimentally.

  • Activation Method: For certain reactions, the method of catalyst activation can be critical. Ensure that the catalyst is properly activated if required by the specific protocol.

Logical Relationship for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantioselectivity with Bulky Substrate catalyst Modify Catalyst (e.g., bulky C9-substituent) start->catalyst solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) start->solvent temperature Optimize Temperature (e.g., lower temperature) start->temperature additives Screen Additives (e.g., Lewis/Brønsted acids) start->additives outcome Improved Enantioselectivity catalyst->outcome solvent->outcome temperature->outcome additives->outcome

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound contribute to its catalytic activity and stereoselectivity?

A1: this compound possesses a unique rigid bicyclic core with multiple stereocenters. The key structural features responsible for its catalytic prowess are:

  • The quinoline ring system , which can participate in π-π stacking interactions with aromatic substrates.

  • The quinuclidine (B89598) moiety , a basic tertiary amine that can act as a Brønsted base or a nucleophile.

  • The C9-hydroxyl group , which can act as a hydrogen bond donor, directing the substrate to a specific orientation.

  • The vinyl group at C3 (or ethyl group in this compound), which contributes to the overall steric environment of the chiral pocket.

The spatial arrangement of these functional groups creates a well-defined chiral environment that allows for effective enantiofacial discrimination of the substrate.

Signaling Pathway of this compound Catalysis

Hydrocinchonine_Mechanism sub Substrate complex Catalyst-Substrate Complex sub->complex cat This compound Catalyst cat->complex ts Diastereomeric Transition States complex->ts prod_R (R)-Product ts->prod_R Lower Energy prod_S (S)-Product ts->prod_S Higher Energy regen Catalyst Regeneration prod_R->regen prod_S->regen regen->cat

Caption: Generalized catalytic cycle of a this compound-catalyzed reaction.

Q2: What are some common modifications to the this compound scaffold to broaden its substrate scope?

A2: Several modifications have been developed to enhance the performance of this compound catalysts for a wider range of substrates:

  • Modification of the C9-Hydroxyl Group: Esterification, etherification, or replacement of the hydroxyl group with other functionalities (e.g., amines, thioureas) can alter the hydrogen-bonding capabilities and steric bulk of the catalyst.

  • Modification of the Quinoline Ring: Introduction of electron-donating or electron-withdrawing groups on the quinoline ring can tune the electronic properties of the catalyst.

  • Modification of the Quinuclidine Nitrogen: Quaternization of the quinuclidine nitrogen to form ammonium (B1175870) salts is a common strategy, particularly for phase-transfer catalysis.

  • Dimerization or Polymerization: Linking two or more this compound units can create catalysts with larger and more complex chiral environments.

Q3: Are there any general guidelines for selecting the appropriate this compound derivative for a specific reaction?

A3: While the optimal catalyst often needs to be determined empirically through screening, some general guidelines can be followed:

  • For sterically demanding substrates: Consider catalysts with bulkier substituents at the C9 position to create a more defined chiral pocket.

  • For reactions requiring strong hydrogen bonding: Catalysts with a free C9-hydroxyl group or those modified with thiourea (B124793) or squaramide moieties are often effective.

  • For phase-transfer reactions: Quaternary ammonium salts derived from this compound are the catalysts of choice.

  • For electronically demanding substrates: Consider catalysts with modified quinoline rings to match the electronic requirements of the substrate.

Data Presentation

Table 1: Effect of C9-Substituent on the Enantioselectivity of a Michael Addition

EntryC9-SubstituentSubstrateYield (%)ee (%)
1-OH (this compound)Chalcone8572
2-OBnChalcone9285
3-O(t-Bu)Chalcone7891
4-OH (this compound)2-Cyclohexen-1-one9065
5-OBn2-Cyclohexen-1-one9578

Table 2: Influence of Solvent on a this compound-Catalyzed Aldol Reaction

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene07588
2CH2Cl208285
3THF06575
4CH3CN07060
5Toluene-206895

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Michael Addition of a 1,3-Dicarbonyl Compound to an α,β-Unsaturated Ketone

  • To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) in the desired solvent (5 mL) at the specified temperature, add the 1,3-dicarbonyl compound (1.2 mmol).

  • Add the this compound catalyst (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Experimental Workflow for Protocol 1

Experimental_Workflow A 1. Dissolve α,β-unsaturated ketone in solvent B 2. Add 1,3-dicarbonyl compound A->B C 3. Add this compound catalyst B->C D 4. Stir and monitor by TLC C->D E 5. Concentrate the reaction mixture D->E F 6. Purify by column chromatography E->F G 7. Analyze ee by chiral HPLC F->G

Caption: Step-by-step experimental workflow for a Michael addition.

Protocol 2: Synthesis of a C9-O-Benzyl this compound Derivative

  • To a solution of this compound (1.0 g, 3.37 mmol) in anhydrous THF (20 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.16 g, 4.05 mmol) portionwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl (B1604629) bromide (0.48 mL, 4.05 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluent: dichloromethane/methanol) to afford the C9-O-benzyl this compound derivative.

Technical Support Center: Hydrocinchonine-Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scale-up of hydrocinchonine-catalyzed processes. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning these sensitive and selective reactions from the laboratory to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound-catalyzed reactions?

A1: The main hurdles in scaling up this compound-catalyzed processes often revolve around maintaining catalyst efficacy and selectivity, ensuring consistent reaction kinetics, and managing product/catalyst isolation. Key challenges include:

  • Catalyst Recovery and Reuse: this compound and its derivatives are often used as homogeneous catalysts, making their separation from the reaction mixture difficult and impacting process economics.[1]

  • Heat and Mass Transfer Limitations: As reaction volume increases, maintaining uniform temperature and mixing becomes more challenging, potentially leading to the formation of hot spots and decreased reaction rates.[2][3]

  • Catalyst Stability and Deactivation: Prolonged reaction times, higher temperatures, and the presence of impurities at larger scales can lead to catalyst degradation, reducing its activity and lifespan.

  • Maintaining Enantioselectivity: Changes in reaction conditions during scale-up can negatively impact the enantiomeric excess (ee) of the final product.

  • Product Purification: Separating the desired product from the catalyst, unreacted starting materials, and any side products can become more complex at a larger scale.

Q2: How can I improve the recovery and reuse of my this compound catalyst?

A2: Several strategies can be employed to facilitate the recovery and recycling of this compound catalysts:

  • Immobilization: Anchoring the this compound catalyst to a solid support, such as porous glass beads, allows for easy separation by filtration.[3] This transforms the homogeneous catalyst into a heterogeneous one, simplifying work-up procedures.

  • Size-Enlarged Catalysts: Modifying the catalyst to increase its molecular size can enable recovery through techniques like nanofiltration.[2]

  • Flow Chemistry: Utilizing continuous flow reactors with packed-bed catalysts can streamline the reaction and separation process, allowing for continuous operation with the catalyst contained within the reactor.

Q3: What is the impact of solvent choice on the performance of this compound-catalyzed reactions during scale-up?

A3: Solvent selection is critical and can significantly affect reaction yield and enantioselectivity. While lab-scale experiments might use a variety of solvents to achieve optimal results, large-scale processes require consideration of factors like cost, safety, and environmental impact. As shown in the table below, the choice of solvent can dramatically influence the outcome of the reaction. It is crucial to perform solvent screening and optimization studies at a smaller scale before proceeding to pilot or production scale.

Q4: Are there any general recommendations for maintaining high enantioselectivity during scale-up?

A4: Maintaining high enantioselectivity requires careful control over reaction parameters. Key considerations include:

  • Temperature Control: Precise temperature management is crucial, as deviations can affect the transition state energies and lower the enantioselectivity.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform concentrations of reactants and catalyst, preventing localized side reactions.

  • Purity of Reagents and Solvents: Impurities can potentially interact with the catalyst or intermediates, leading to a decrease in enantioselectivity. Ensure all materials are of appropriate grade for the scale of the reaction.

  • Gradual Reagent Addition: In some cases, slow addition of one of the reactants can help to control the reaction rate and maintain high selectivity.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Decrease in Yield upon Scale-up 1. Inefficient mixing leading to poor mass transfer. 2. Inadequate temperature control, causing side reactions. 3. Catalyst deactivation due to impurities or prolonged reaction time. 4. Incomplete reaction due to insufficient reaction time at a larger scale.1. Evaluate and optimize the reactor's agitation speed and impeller design. 2. Implement more robust temperature control systems and monitor for hot spots. 3. Ensure high purity of starting materials and solvents. Consider catalyst immobilization to improve stability. 4. Monitor reaction progress by sampling and analysis to determine the optimal reaction time.
Drop in Enantiomeric Excess (ee) 1. Temperature fluctuations affecting the stereoselectivity. 2. Presence of impurities that may catalyze non-selective pathways. 3. Changes in the catalyst-to-substrate ratio due to handling losses at a larger scale. 4. Racemization of the product under the reaction or work-up conditions.1. Improve temperature control and monitoring throughout the reactor. 2. Purify all reagents and solvents before use. 3. Accurately dose the catalyst and ensure it is fully dissolved and dispersed in the reaction mixture. 4. Investigate the stability of the product under the reaction conditions and consider quenching the reaction promptly upon completion.
Difficult Product Isolation/Purification 1. Co-elution of the product and catalyst during chromatography. 2. Formation of hard-to-remove byproducts. 3. Emulsion formation during aqueous work-up.1. Consider using an immobilized catalyst for easy filtration. If using a homogeneous catalyst, explore alternative purification techniques like crystallization or extraction. 2. Optimize reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation. 3. Screen different solvent systems for extraction and consider using anti-emulsion agents if necessary.
Catalyst Deactivation/Leaching 1. Catalyst poisoning by impurities in the feedstock or solvents. 2. Thermal degradation of the catalyst. 3. Leaching of an immobilized catalyst from its support.1. Implement stringent quality control for all incoming materials. 2. Operate the reaction at the lowest effective temperature. 3. For immobilized catalysts, evaluate the stability of the linkage between the catalyst and the support under the reaction conditions.

Data Presentation

Table 1: Effect of Solvent on Hydroquinine-Catalyzed Indole Hydroxyalkylation Reaction

SolventReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Dichloromethane (DCM)248553
Ethyl acetate (B1210297) (EtOAc)248264
Acetonitrile (MeCN)247871
Toluene486573
Methyl tert-butyl ether (MTBE)486993
Ethanol2490~0

Data adapted from a study on hydroquinine-catalyzed hydroxyalkylation of indole.[2]

Experimental Protocols

Methodology for a Gram-Scale this compound-Catalyzed Reaction (Representative Example)

This protocol is a general guideline and should be optimized for your specific reaction.

1. Reagent and Equipment Preparation:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

  • Use high-purity, anhydrous solvents and reagents.

  • The this compound catalyst should be of high purity.

2. Reaction Setup:

  • To a mechanically stirred reactor, add the this compound catalyst (e.g., 1-10 mol%).

  • Add the appropriate solvent and stir until the catalyst is fully dissolved.

  • Add the substrate to the catalyst solution.

  • If the second reactant is a liquid, it can be added neat or as a solution via a syringe pump over a specified period to control the reaction rate and temperature. If it is a solid, it can be added in portions.

3. Reaction Execution:

  • Maintain the desired reaction temperature using a suitable heating/cooling system.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by an appropriate method (e.g., TLC, GC, HPLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a weak acid or base).

4. Work-up and Purification:

  • Remove the solvent under reduced pressure.

  • If using a homogeneous catalyst, it may be removed by acid-base extraction or chromatography. For an immobilized catalyst, it can be recovered by filtration.

  • The crude product can be purified by techniques such as column chromatography, crystallization, or distillation.

5. Catalyst Recovery and Reuse (for immobilized catalyst):

  • After filtration, wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts.

  • Dry the catalyst under vacuum before reusing it in a subsequent batch.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagent_prep Reagent & Solvent Preparation charging Reactor Charging reagent_prep->charging catalyst_prep Catalyst Preparation (or Immobilization) catalyst_prep->charging reaction_execution Reaction Execution (Temp & Mixing Control) charging->reaction_execution monitoring In-process Monitoring (TLC, HPLC, GC) reaction_execution->monitoring quenching Reaction Quenching reaction_execution->quenching catalyst_recovery Catalyst Recovery (Filtration/Extraction) quenching->catalyst_recovery catalyst_recovery->catalyst_prep Catalyst Recycle product_purification Product Purification (Chromatography/Crystallization) catalyst_recovery->product_purification final_product Final Product Analysis & QC product_purification->final_product

Caption: General workflow for a scaled-up this compound-catalyzed process.

Troubleshooting_Decision_Tree start Poor Reaction Performance (Low Yield or ee) check_purity Are all reagents and solvents of high purity? start->check_purity purify_reagents Purify starting materials and use anhydrous solvents. check_purity->purify_reagents No check_temp Is the temperature controlled precisely? check_purity->check_temp Yes purify_reagents->check_temp improve_temp_control Improve reactor heating/cooling system and monitoring. check_temp->improve_temp_control No check_mixing Is mixing adequate for the reactor scale? check_temp->check_mixing Yes improve_temp_control->check_mixing optimize_agitation Optimize agitation speed and impeller design. check_mixing->optimize_agitation No check_catalyst Is the catalyst active and used in the correct ratio? check_mixing->check_catalyst Yes optimize_agitation->check_catalyst verify_catalyst Verify catalyst activity, loading, and consider immobilization. check_catalyst->verify_catalyst No solution Problem Resolved check_catalyst->solution Yes verify_catalyst->solution

Caption: Troubleshooting decision tree for this compound-catalyzed reactions.

References

Technical Support Center: Purification Strategies for Products from Hydrocinchonine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions utilizing hydrocinchonine as a catalyst or reactant.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from this compound-mediated reactions.

Issue 1: The this compound catalyst is co-eluting with my product during flash chromatography.

  • Possible Cause: The polarity of your product and the this compound catalyst are very similar under the chosen eluent conditions.

  • Solution 1: Acidic Wash Prior to Chromatography. Before performing chromatography, dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer, while your (presumably less basic or neutral) product remains in the organic layer.[1][2]

  • Solution 2: Modify the Mobile Phase.

    • Add a basic modifier: Incorporating a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), into your mobile phase can help to suppress the interaction of the basic this compound with the silica (B1680970) gel, potentially leading to a better separation.

    • Use a different solvent system: Experiment with different solvent systems. For instance, switching from a hexane/ethyl acetate gradient to a dichloromethane/methanol gradient can alter the selectivity of the separation.

  • Solution 3: Use an Alternative Stationary Phase. If standard silica gel fails to provide adequate separation, consider using an alternative stationary phase such as alumina (B75360) (basic or neutral) or a C18 reversed-phase column.

Issue 2: My product is also basic and is extracted into the aqueous layer with the this compound catalyst during an acidic wash.

  • Possible Cause: Your product possesses a basic functional group that is also protonated by the acidic wash.

  • Solution 1: pH Gradient Extraction. Carefully adjust the pH of the aqueous solution containing both your protonated product and the protonated this compound. The pKa values of your product and this compound are likely different. By incrementally increasing the pH with a base (e.g., NaHCO₃, Na₂CO₃), you may be able to selectively deprotonate and extract one compound into an organic solvent before the other.

  • Solution 2: Chromatography with a Buffered Mobile Phase. Utilize a buffered mobile phase in your chromatography to control the ionization state of both your product and the catalyst, which can significantly improve separation.

  • Solution 3: Recrystallization. If both compounds are solids, recrystallization from a suitable solvent system could be an effective method for separation based on differences in solubility.

Issue 3: I am having difficulty removing the last traces of this compound from my final product.

  • Possible Cause: Small amounts of the catalyst remain trapped in the product matrix.

  • Solution 1: Trituration. Suspend your solid product in a solvent in which the product is poorly soluble but the this compound is soluble. Stir the suspension for a period, then filter to collect your purified product.

  • Solution 2: Preparative HPLC or SFC. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed to achieve excellent separation. SFC has been shown to be effective in separating Cinchona alkaloids.[3]

  • Solution 3: Ion Exchange Chromatography. Since this compound is a basic alkaloid, cation exchange chromatography can be a powerful tool for its removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove the bulk of the this compound catalyst after a reaction?

A1: The most common initial purification step is an acid-base extraction. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the basic this compound catalyst is protonated and extracted into the aqueous phase, leaving the desired product in the organic phase (assuming the product is not strongly basic).[1][2]

Q2: Can I use a base wash to remove the this compound catalyst?

A2: A base wash is generally not effective for removing this compound itself, as it is a basic compound. However, a base wash (e.g., with aqueous NaHCO₃) can be useful to neutralize any excess acid used in a previous extraction step before concentrating the organic layer.

Q3: What are some recommended solvent systems for flash chromatography to separate my product from this compound?

A3: The optimal solvent system will depend on the polarity of your product. However, common starting points for silica gel chromatography include gradients of:

  • Hexanes and Ethyl Acetate

  • Dichloromethane and Methanol

  • Toluene and Acetone

It is always recommended to first perform thin-layer chromatography (TLC) to determine the best solvent system for your specific separation.

Q4: How can I effectively purify my product if it is a solid?

A4: Recrystallization is a powerful technique for purifying solid products. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while this compound has different solubility characteristics.

Q5: Are there any non-chromatographic methods to purify my product if it is an oil?

A5: If your product is an oil and an acidic wash is not feasible due to product basicity, you can try to crystallize the this compound catalyst out of the crude oil by adding a non-polar solvent in which the catalyst is insoluble. Alternatively, you could consider converting your oily product to a crystalline salt for purification, and then regenerating the free base.

Data Presentation

Table 1: Comparison of Purification Strategies for a Hypothetical Michael Addition Product

Purification MethodTypical Recovery of ProductPurity of Final ProductKey Considerations
Acid-Base Extraction >95%85-95%Effective for initial bulk removal of the catalyst. Product must be stable to acid and not strongly basic.
Flash Chromatography (Silica Gel) 70-90%>98%Good for separating products with different polarities from the catalyst. Requires optimization of the solvent system.
Recrystallization 60-85%>99%Excellent for achieving high purity of solid products. Requires finding a suitable solvent and can have lower yields.
Preparative HPLC/SFC 50-80%>99.5%Provides very high purity but is more expensive and time-consuming. Ideal for final polishing or difficult separations.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 50 mL).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M aqueous HCl (3 x 25 mL).

  • Separation: Combine the aqueous layers. The this compound catalyst is now in the aqueous phase.

  • Neutralization (Optional): Wash the organic layer with saturated aqueous NaHCO₃ solution (25 mL) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (25 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, now largely free of the this compound catalyst.

Protocol 2: Flash Chromatography for Product Purification

  • Sample Preparation: Adsorb the crude product (obtained from the acid-base extraction or directly from the reaction) onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent of your mobile phase (e.g., hexanes).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity (e.g., from 100% hexanes to a 50:50 mixture of hexanes/ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Crude Reaction Mixture cluster_extraction Initial Purification cluster_main_purification Main Purification cluster_final Final Product Crude_Mixture Product + this compound Catalyst + Starting Materials + Byproducts Acid_Wash Acid-Base Extraction Crude_Mixture->Acid_Wash Step 1 Chromatography Flash Chromatography Acid_Wash->Chromatography For Oils or Difficult Separations Crystallization Recrystallization Acid_Wash->Crystallization For Solids Pure_Product Purified Product Chromatography->Pure_Product Step 2 Crystallization->Pure_Product Step 2

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Logic Start Product and Catalyst Co-elute in Chromatography Check_Basicity Is the product basic? Start->Check_Basicity Acid_Wash_First Perform Acid-Base Extraction Before Chromatography Check_Basicity->Acid_Wash_First No pH_Gradient Use pH Gradient Extraction Check_Basicity->pH_Gradient Yes Modify_Chroma Modify Chromatographic Conditions: - Add Base Modifier - Change Solvent System - Change Stationary Phase Acid_Wash_First->Modify_Chroma If still co-eluting End_Separated Successful Separation Acid_Wash_First->End_Separated Modify_Chroma->End_Separated Buffered_Chroma Use Buffered Mobile Phase in Chromatography pH_Gradient->Buffered_Chroma If extraction is difficult pH_Gradient->End_Separated Buffered_Chroma->End_Separated

Caption: Troubleshooting logic for co-elution of product and this compound catalyst.

References

Validation & Comparative

A Comparative Study of Hydrocinchonine and Cinchonidine in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the realm of asymmetric catalysis, the quest for efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Among the privileged scaffolds for chiral catalysts, cinchona alkaloids and their derivatives have long been celebrated for their versatility and effectiveness. Hydrocinchonine and cinchonidine (B190817), two diastereomers from this family, are often employed as "pseudoenantiomeric" catalysts, theoretically providing access to both enantiomers of a chiral product with equal and opposite selectivity. This guide offers an objective comparison of the performance of this compound and cinchonidine in various asymmetric catalytic reactions, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Performance in Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the stereoselective synthesis of vicinal diols from olefins. The choice of the chiral ligand, often a derivative of a cinchona alkaloid, is crucial in determining the enantioselectivity of the reaction. A study by Kumar and Thirumalaikumar investigated the use of dithis compound and dihydrocinchonidine derivatives as ligands in the asymmetric dihydroxylation of trans-stilbene (B89595).

While direct comparative data for the parent this compound and cinchonidine was not provided in the reviewed literature, a study on their dihydro- derivatives in the asymmetric dihydroxylation of trans-stilbene revealed a significant difference in enantioselectivity. A ligand derived from dithis compound afforded the diol product with an enantiomeric excess (ee) of 85%, whereas the corresponding ligand derived from dihydrocinchonidine yielded the product with a 52% ee under similar conditions.[1][2] This suggests that despite being diastereomers, the subtle structural differences between the two alkaloid backbones can lead to notable variations in stereochemical control in this specific transformation.

Table 1: Asymmetric Dihydroxylation of trans-Stilbene with Dithis compound and Dihydrocinchonidine-Derived Ligands

Catalyst LigandSubstrateEnantiomeric Excess (ee%)
Dithis compound Derivativetrans-Stilbene85%
Dihydrocinchonidine Derivativetrans-Stilbene52%
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

A representative experimental procedure for the asymmetric dihydroxylation of trans-stilbene is as follows: A mixture of K3[Fe(CN)6] (3.0 mmol), K2CO3 (3.0 mmol), and the chiral ligand (0.01 mmol) in a t-BuOH/H2O (1:1, 10 mL) solvent mixture is stirred at room temperature. To this solution, K2OsO2(OH)4 (0.004 mmol) is added, and the mixture is stirred for an additional 5 minutes. trans-Stilbene (1.0 mmol) is then added, and the reaction is stirred at 25°C for 24 hours. After the reaction is complete, the mixture is quenched with Na2SO3, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The enantiomeric excess of the resulting diol is determined by chiral HPLC analysis.

Asymmetric_Dihydroxylation cluster_workflow Experimental Workflow Start Start Mix_Reagents Mix K3[Fe(CN)6], K2CO3, and Chiral Ligand in t-BuOH/H2O Start->Mix_Reagents Add_Osmium Add K2OsO2(OH)4 Mix_Reagents->Add_Osmium Add_Substrate Add trans-Stilbene Add_Osmium->Add_Substrate Stir Stir at 25°C for 24h Add_Substrate->Stir Quench Quench with Na2SO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Analyze Analyze by Chiral HPLC Extract->Analyze End End Analyze->End

Asymmetric Dihydroxylation Workflow

Performance in Asymmetric Conjugate Addition

The asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts derived from cinchona alkaloids has proven highly effective in controlling the stereochemical outcome of these reactions. A review of recent applications highlights a study by Molleti et al. on the conjugate addition of cyclic 1,3-dicarbonyl compounds to β-substituted 2-enoylpyridines catalyzed by a urea-functionalized cinchonidine/cinchonine catalyst pair.

In this case, the pseudoenantiomeric relationship holds true. The cinchonidine-derived urea (B33335) catalyst and its cinchonine-derived counterpart were found to produce the corresponding enantiomeric Michael adducts in excellent yields and with the same high level of enantioselectivity.[3] This demonstrates the ideal behavior of this catalyst pair in this specific reaction, allowing for predictable and controlled access to both enantiomers of the desired product.

Table 2: Asymmetric Conjugate Addition of 1,3-Dicarbonyl Compounds to 2-Enoylpyridines

CatalystSubstrate 1Substrate 2YieldEnantiomeric Excess (ee%)Product Enantiomer
Cinchonidine-derived UreaCyclic 1,3-dicarbonylβ-substituted 2-enoylpyridineExcellentHigh(R) or (S)
Cinchonine-derived UreaCyclic 1,3-dicarbonylβ-substituted 2-enoylpyridineExcellentHigh(S) or (R)
(Note: Specific quantitative data from the primary literature by Molleti et al. was not available in the searched resources, but the review confirms equivalent high performance for both pseudoenantiomeric catalysts.)
Experimental Protocol: Asymmetric Conjugate Addition

A general procedure for the asymmetric conjugate addition of a 1,3-dicarbonyl compound to a β-substituted 2-enoylpyridine is as follows: To a solution of the β-substituted 2-enoylpyridine (0.5 mmol) and the cinchonidine or cinchonine-derived urea catalyst (0.05 mmol, 10 mol%) in a suitable solvent such as toluene (B28343) (2 mL) at room temperature, the cyclic 1,3-dicarbonyl compound (0.6 mmol) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Conjugate_Addition_Mechanism cluster_mechanism Proposed Catalytic Cycle Catalyst Cinchona-Urea Catalyst Complex Catalyst-Nucleophile-Electrophile Ternary Complex Catalyst->Complex Forms complex with Nucleophile 1,3-Dicarbonyl Nucleophile->Complex Electrophile 2-Enoylpyridine Electrophile->Complex Product Michael Adduct Complex->Product C-C bond formation Product->Catalyst Releases product and regenerates catalyst

Conjugate Addition Catalytic Cycle

Performance in Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful and environmentally friendly method for the synthesis of chiral molecules. Quaternary ammonium (B1175870) salts derived from cinchona alkaloids are widely used as chiral phase-transfer catalysts. These catalysts facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, all while inducing chirality.

General Experimental Protocol: Asymmetric Phase-Transfer Alkylation of a Glycine (B1666218) Schiff Base

A typical procedure involves dissolving the N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the this compound or cinchonidine-derived quaternary ammonium salt catalyst (0.02 mmol, 2 mol%) in an organic solvent such as toluene (5 mL). An aqueous solution of a base, for example, 50% KOH (2 mL), is then added. The alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 mmol) is added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C). The reaction progress is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The enantiomeric excess of the product is determined by chiral HPLC analysis.

PTC_Workflow cluster_ptc Phase-Transfer Catalysis Workflow Start Start Mix_Organic Dissolve Schiff Base and Catalyst in Organic Solvent Start->Mix_Organic Add_Aqueous Add Aqueous Base Mix_Organic->Add_Aqueous Add_Alkylating_Agent Add Alkylating Agent Add_Aqueous->Add_Alkylating_Agent Stir_Vigorously Vigorous Stirring Add_Alkylating_Agent->Stir_Vigorously Quench_Extract Quench and Extract Stir_Vigorously->Quench_Extract Analyze Analyze by Chiral HPLC Quench_Extract->Analyze End End Analyze->End

Asymmetric Phase-Transfer Alkylation

Conclusion

This compound and cinchonidine serve as powerful, readily available, and often complementary chiral catalysts in a variety of asymmetric transformations. While they are frequently referred to as a pseudoenantiomeric pair, their performance can vary depending on the specific reaction and substrate.

In the case of the asymmetric conjugate addition catalyzed by their urea derivatives, they exhibit ideal pseudoenantiomeric behavior, providing access to both product enantiomers with equally high enantioselectivity. However, in the asymmetric dihydroxylation of trans-stilbene, derivatives of dithis compound and dihydrocinchonidine show a notable difference in their ability to induce chirality.

This comparative guide underscores the importance of empirical validation when selecting a cinchona alkaloid catalyst. While the pseudoenantiomeric relationship provides a valuable starting point for catalyst design and screening, the subtle interplay of steric and electronic factors in the transition state ultimately dictates the stereochemical outcome. Researchers are encouraged to screen both catalysts to determine the optimal choice for their specific synthetic challenge.

References

A Comparative Guide: Hydrocinchonine Versus Quinidine as Multidrug Resistance (MDR) Reversal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-lethal levels. The development of MDR reversal agents that can inhibit the function of these transporters is a critical area of research. Among the compounds investigated are the cinchona alkaloids, hydrocinchonine and quinidine (B1679956). This guide provides a detailed comparison of their efficacy as MDR reversal agents, supported by experimental data, to aid researchers and drug development professionals in this field.

Mechanism of Action: P-glycoprotein Inhibition

Both this compound and quinidine exert their MDR reversal effects primarily through the inhibition of P-glycoprotein (P-gp).[1] P-gp is a transmembrane protein that utilizes ATP hydrolysis to actively transport a wide range of structurally diverse chemotherapeutic drugs out of cancer cells. By inhibiting P-gp, this compound and quinidine increase the intracellular accumulation and retention of these drugs, thereby restoring their cytotoxic efficacy.[1][2] Studies have shown that both compounds can directly inhibit the function of P-gp and also downregulate its expression at the protein level.[1]

Comparative Efficacy in MDR Reversal

Experimental evidence suggests that this compound and quinidine exhibit comparable efficacy in reversing P-gp-mediated multidrug resistance. A key study investigating their effects in the P-gp-overexpressing human uterine sarcoma cell line, MES-SA/DX5, found their MDR reversal activities to be "almost comparable".[1]

Potentiation of Chemotherapeutic Drug Cytotoxicity

A critical measure of an MDR reversal agent's effectiveness is its ability to sensitize resistant cancer cells to conventional chemotherapeutic drugs. In MES-SA/DX5 cells, both this compound and quinidine have been shown to significantly potentiate the cytotoxicity of paclitaxel (B517696), a known P-gp substrate.[1] While direct comparative IC50 values for paclitaxel in the presence of both agents from a single study are not available, the data indicates a significant reduction in the paclitaxel IC50 in the presence of this compound.

Cell LineTreatmentIC50 of Paclitaxel (nM)
MES-SA (P-gp negative)Paclitaxel alone18.59[3]
MES-SA/DX5 (P-gp positive)Paclitaxel alone632.64[3]
MES-SA/DX5 (P-gp positive)Paclitaxel + 10 µM this compoundSignificantly reduced (exact value not specified in abstract)[1]
MES-SA/DX5 (P-gp positive)Paclitaxel + QuinidineSignificantly increased cytotoxicity (exact IC50 not specified in abstract)[1]

Table 1: Effect of this compound and Quinidine on Paclitaxel Cytotoxicity. Note: The exact IC50 value for paclitaxel in the presence of quinidine in MES-SA/DX5 cells from the comparative study is not available in the reviewed literature. However, the study concluded that the potentiation of cytotoxicity was "almost comparable" to that of this compound.

Inhibition of P-gp Efflux Function

The ability of this compound and quinidine to inhibit the efflux function of P-gp has been demonstrated using fluorescent P-gp substrates like rhodamine 123. In MES-SA/DX5 cells, both compounds effectively enhance the intracellular accumulation of rhodamine 123, indicating a direct inhibition of P-gp's pumping activity.[1]

CompoundConcentrationEffect on Rhodamine 123 Accumulation in MES-SA/DX5 cells
This compound10 µMEffective enhancement[1]
Quinidine10 µMEffective enhancement[1]

Table 2: Comparative Effect of this compound and Quinidine on P-gp Substrate Accumulation. Note: While the study reports effective enhancement of rhodamine 123 accumulation for both compounds, specific fold-increase data for a direct quantitative comparison is not provided in the available literature.

Downregulation of P-glycoprotein Expression

Beyond functional inhibition, both this compound and quinidine have been observed to downregulate the expression of P-gp in MES-SA/DX5 cells.[1] This suggests a dual mechanism of action, where the compounds not only block the existing P-gp pumps but also reduce the synthesis of new ones.

Induction of Apoptosis

By restoring the intracellular concentration of chemotherapeutic agents, this compound and quinidine facilitate the induction of apoptosis in MDR cancer cells. In combination with paclitaxel, both compounds have been shown to promote apoptosis in MES-SA/DX5 cells, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3, key markers of the apoptotic cascade.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of P-gp-mediated MDR and its reversal, along with a typical experimental workflow for evaluating MDR reversal agents.

MDR_Reversal_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_inhibitor MDR Reversal Agent Chemo Chemotherapeutic Drug (e.g., Paclitaxel) Pgp P-glycoprotein (P-gp) Chemo->Pgp Substrate DNA_damage DNA Damage Chemo->DNA_damage Induces Pgp->Chemo Efflux Drug_out Drug Efflux Apoptosis_trigger Apoptosis Trigger DNA_damage->Apoptosis_trigger Caspase3 Caspase-3 (inactive) Apoptosis_trigger->Caspase3 Caspase3_active Caspase-3 (active) Caspase3->Caspase3_active PARP PARP Caspase3_active->PARP Cleaves Apoptosis Apoptosis Caspase3_active->Apoptosis PARP_cleaved Cleaved PARP PARP->PARP_cleaved HC This compound HC->Pgp Inhibits QD Quinidine QD->Pgp Inhibits

Caption: P-gp mediated multidrug resistance and its reversal by this compound and quinidine.

Experimental_Workflow start Start: Culture MDR and sensitive cancer cells cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 of chemo drug - Test reversal agents alone - Test combination therapy start->cytotoxicity accumulation Drug Accumulation Assay (Rhodamine 123) - Measure intracellular fluorescence start->accumulation expression P-gp Expression Analysis (Western Blot) - Quantify P-gp protein levels start->expression apoptosis Apoptosis Assays (Western Blot for Caspase-3/PARP) - Detect cleavage products start->apoptosis data_analysis Data Analysis and Comparison cytotoxicity->data_analysis accumulation->data_analysis expression->data_analysis apoptosis->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing MDR reversal agents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of chemotherapeutic agents and the reversal of resistance by this compound and quinidine.

  • Cell Seeding: Seed MES-SA (P-gp negative) and MES-SA/DX5 (P-gp positive) cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of paclitaxel, either alone or in combination with a fixed, non-toxic concentration of this compound or quinidine (e.g., 10 µM). Include wells with the reversal agents alone to assess their intrinsic cytotoxicity.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug required to inhibit cell growth by 50%).

Rhodamine 123 Accumulation Assay

This assay measures the ability of the reversal agents to inhibit the efflux function of P-gp.

  • Cell Preparation: Harvest MES-SA/DX5 cells and resuspend them in a suitable buffer.

  • Pre-incubation: Pre-incubate the cells with or without this compound or quinidine (e.g., 10 µM) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Resuspend the cells in fresh buffer and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity of cells treated with the reversal agents to that of untreated cells.

Western Blot Analysis for P-gp, Cleaved PARP, and Cleaved Caspase-3

This technique is used to determine the protein expression levels of P-gp and key apoptotic markers.

  • Cell Lysis: Treat MES-SA/DX5 cells with paclitaxel in the presence or absence of this compound or quinidine for a specified time (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for P-gp, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

Both this compound and quinidine are effective MDR reversal agents with comparable activities in P-gp-overexpressing cancer cells.[1] Their ability to inhibit P-gp function, downregulate its expression, and consequently potentiate the cytotoxic and pro-apoptotic effects of conventional chemotherapeutics like paclitaxel makes them promising candidates for further investigation in the development of combination therapies to overcome multidrug resistance in cancer.[1] This guide provides a foundational understanding of their comparative performance and the experimental methodologies required for their evaluation. Further studies providing direct quantitative comparisons of their potency (e.g., IC50 values for P-gp inhibition) would be beneficial for a more definitive ranking of their efficacy.

References

A Comparative Guide to Hydrocinchonine Derivatives as Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate organocatalyst is paramount for achieving high stereoselectivity in asymmetric synthesis. Hydrocinchonine derivatives, a class of Cinchona alkaloids, have emerged as powerful and versatile organocatalysts. This guide provides an objective comparison of their performance in key organic reactions, supported by experimental data and detailed protocols.

This document summarizes the efficacy of various this compound-derived catalysts in asymmetric Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. The data presented highlights the impact of structural modifications to the this compound scaffold on catalytic activity, enantioselectivity, and diastereoselectivity.

Performance in Asymmetric Michael Additions

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for the synthesis of chiral molecules. The performance of several this compound derivatives in this reaction is summarized below.

Comparison of Hydroquinine (B45883) and a C3-Symmetric Derivative

A study comparing the parent Cinchona alkaloid, hydroquinine, with a novel C3-symmetric "size-enlarged" this compound derivative (Hub³-cinchona) demonstrated a significant enhancement in enantioselectivity for the Michael addition of 1,3-diphenylpropane-1,3-dione (B8210364) to trans-β-nitrostyrene. While hydroquinine yielded a nearly racemic product, the Hub³-cinchona catalyst provided the adduct with high enantiomeric excess.

CatalystSolventYield (%)ee (%)
HydroquinineMTBE846
Hub³-cinchonaMTBE6993
Hub³-cinchonaToluene (B28343)-80
Hub³-cinchonaMeCN-71
Hub³-cinchonaEtOAc-64
Hub³-cinchonaDCM-53
Performance of 9-Amino(9-deoxy)epicinchonine Derivatives

A family of 9-amino(9-deoxy)epicinchonine derivatives featuring different hydrogen-bond donor groups at the 9-position were evaluated in the Michael addition of dimethyl malonate to β-nitrostyrene. The thiourea (B124793) derivative was identified as the most effective, inducing high enantioselectivity.

Catalyst Moiety at C9Conversion (%)ee (%)
NH₂9917
NHSO₂Me9960
NHTs9970
NHCOPh9925
NHCSNHPh9992

Performance in Asymmetric Aza-Henry Reactions

The aza-Henry (or nitro-Mannich) reaction is a powerful tool for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines. Hydroquinine-derived thioureas have proven to be effective catalysts for this transformation.

Enantio- and Diastereoselective Aza-Henry Reaction of Isatin-Derived Ketimines

A series of chiral thioureas derived from hydroquinine were successfully employed in the aza-Henry reaction of isatin-derived N-Boc ketimines with nitroalkanes. These catalysts delivered the products with high enantioselectivity and, notably, excellent diastereoselectivity, particularly with long-chain nitroalkanes.

NitroalkaneCatalystdree (%)
NitroethaneHydroquinine-derived thiourea71:2984
Various long-chain nitroalkanesHydroquinine-derived thioureaup to 99:178-99

Performance in Asymmetric Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation is a key method for the synthesis of chiral diarylmethanes and related structures. 9-Amino(9-deoxy)epicinchonine has been shown to catalyze the reaction between indoles and α,β-unsaturated ketones with moderate to good enantioselectivity.

SubstrateCatalystee (%)
Indole and various α,β-unsaturated ketones9-Amino-9-deoxyepicinchoninemoderate to good

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by Hub³-cinchona

To a solution of the 1,3-dicarbonyl compound (0.1 mmol) and the trans-β-nitrostyrene (0.12 mmol) in the specified solvent (2 mL), the Hub³-cinchona catalyst (0.001 mmol, 1 mol%) was added. The reaction mixture was stirred at room temperature and monitored by TLC. After completion, the solvent was evaporated under reduced pressure, and the residue was purified by preparative thin-layer chromatography to afford the desired Michael adduct. Enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene Catalyzed by 9-Amino(9-deoxy)epicinchonine Derivatives

To a solution of β-nitrostyrene (0.2 mmol) and the 9-amino(9-deoxy)epicinchonine-derived catalyst (0.02 mmol, 10 mol%) in toluene (0.2 mL) was added dimethyl malonate (0.4 mmol). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. The conversion and enantiomeric excess of the product were determined by chiral HPLC analysis.

General Procedure for the Asymmetric Aza-Henry Reaction of Isatin-Derived N-Boc Ketimines

To a solution of the isatin-derived N-Boc ketimine (0.1 mmol) and the hydroquinine-derived thiourea catalyst (0.01 mmol, 10 mol%) in CHCl₃ (1.0 mL) at -20 °C was added the nitroalkane (0.5 mmol). The reaction was stirred at this temperature until completion as monitored by TLC. The product was then purified by column chromatography. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Reactants Mixing Mixing Reactants->Mixing Solvent Solvent Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Stirring Stirring Mixing->Stirring Monitoring Monitoring Stirring->Monitoring TLC Purification Purification Monitoring->Purification Completion Analysis Analysis Purification->Analysis HPLC

Caption: General experimental workflow for organocatalytic reactions.

Bifunctional_Catalysis cluster_catalyst Bifunctional Thiourea Catalyst cluster_substrates Substrates Catalyst This compound-Thiourea Tertiary_Amine Tertiary Amine (Lewis Base) Catalyst->Tertiary_Amine Thiourea Thiourea Moiety (H-bond Donor) Catalyst->Thiourea Nucleophile Nucleophile Tertiary_Amine->Nucleophile Activates Electrophile Nitroalkene Thiourea->Electrophile Activates via H-bonding Nucleophile->Electrophile Attack

Caption: Proposed activation mode of a bifunctional thiourea catalyst.

A Comparative Guide to Enantiomeric Excess Validation in Hydrocinchonine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hydrocinchonine and its alternatives in catalyzing the asymmetric Michael addition of diethyl malonate to chalcone (B49325). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the catalytic process to aid in the selection and validation of catalytic systems for enantioselective synthesis.

Performance Comparison of Catalysts

The enantioselective Michael addition of diethyl malonate to chalcone serves as a benchmark reaction to evaluate the performance of this compound and alternative catalysts. The enantiomeric excess (ee) of the resulting product, diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate, is a critical measure of a catalyst's efficacy. Below is a summary of the performance of various catalysts under optimized conditions.

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
This compound Derivative (Thiourea) 10CHCl₃-2089994[1][2]
Hydroquinine Derivative (Thiourea) 10CHCl₃-50109794[1][2]
Nickel-Sparteine Complex 10Toluene25129086[3]
Primary Amine Thiourea 10Not SpecifiedNot SpecifiedNot SpecifiedHigh>90[4]
Quinine 10Toluene-18Not Specified>9092[5]

Experimental Protocols

Accurate determination of enantiomeric excess is paramount in asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

General Procedure for Asymmetric Michael Addition

To a solution of chalcone (0.1 mmol) and the catalyst (0.01 mmol) in the specified solvent (0.5 mL), the corresponding malonate (0.12 mmol) is added at the indicated temperature. The reaction mixture is stirred for the specified time. Upon completion, the product is purified by flash column chromatography on silica (B1680970) gel.[2]

Protocol for Enantiomeric Excess Determination by Chiral HPLC

The enantiomeric excess of the Michael adduct is determined by chiral HPLC analysis.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase : Chiralpak AD-H column.[2]

  • Mobile Phase : A mixture of n-hexane and isopropanol (B130326) (e.g., 80:20 v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Detection : UV at 254 nm.[2]

  • Sample Preparation : The purified product is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume : 10 µL.

  • Data Analysis : The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

Visualizing the Catalytic Process

Understanding the mechanism of catalysis and the experimental workflow is crucial for optimizing reaction conditions and interpreting results. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycle for the cinchona alkaloid-catalyzed Michael addition and the general workflow for ee determination.

G cluster_workflow Experimental Workflow for ee Determination A Asymmetric Michael Addition Reaction B Purification of Product (Flash Chromatography) A->B C Sample Preparation for HPLC B->C D Chiral HPLC Analysis C->D E Data Analysis (Peak Integration) D->E F Enantiomeric Excess (ee) Calculation E->F

Caption: Experimental workflow for determining enantiomeric excess.

G cluster_catalysis Proposed Catalytic Cycle for Cinchona Alkaloid-Catalyzed Michael Addition Catalyst Cinchona Alkaloid Catalyst Enolate Enolate Intermediate Catalyst->Enolate Deprotonation Malonate Diethyl Malonate Complex Catalyst-Substrate Complex Enolate->Complex Chalcone Chalcone Chalcone->Complex Product Michael Adduct Complex->Product C-C Bond Formation RegenCatalyst Regenerated Catalyst Product->RegenCatalyst Product Release & Protonation RegenCatalyst->Catalyst

Caption: Proposed catalytic cycle for the Michael addition.[6][7][8]

References

Confirming Stereochemistry: A Comparative Guide to Determining Absolute Configuration in Hydrocinchonine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In asymmetric catalysis, where the goal is to produce a specific stereoisomer, confirming the absolute configuration of the product is a critical final step. This guide provides a comparative overview of key methods for this determination, with a focus on products derived from hydrocinchonine-catalyzed reactions and their alternatives.

This compound, a Cinchona alkaloid, is a widely used organocatalyst in asymmetric synthesis, valued for its ability to induce high stereoselectivity in a variety of reactions, including Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations. However, the ultimate success of these reactions hinges on the unambiguous confirmation of the product's absolute configuration. This guide compares the performance of this compound catalysis with common alternatives and details the experimental protocols for the definitive assignment of stereochemistry.

Comparative Performance of Asymmetric Catalysts

The choice of catalyst significantly impacts the yield and enantioselectivity of an asymmetric reaction. Below is a comparison of this compound with other common organocatalysts in two key transformations.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. This compound and its derivatives are effective catalysts for this transformation, often providing high enantiomeric excess (ee). A popular alternative is the use of chiral squaramide catalysts.

Catalyst SystemReactionYield (%)ee (%)Diastereomeric Ratio (dr)
This compound derivative Michael addition of dimethyl malonate to β-nitrostyreneGood to excellent (e.g., 82-99%)High (e.g., 87%)Not specified
Chiral Squaramide Michael addition of nitroalkanes to nitroalkenesHigh (e.g., up to 95%)Excellent (e.g., up to 97%)High (e.g., up to 95:5)[1]
(R,R)-1,2-Diphenylethylenediamine (DPEN)-thiourea Michael addition of aldehydes to nitroalkenes94-99%97-99%9/1 (syn/anti)[2][3][4]
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Proline and its derivatives are benchmark catalysts for this reaction, offering a valuable comparison to this compound-based systems.

Catalyst SystemReactionYield (%)ee (%)Diastereomeric Ratio (dr)
This compound-derived PTC Glycolate aldol reaction with benzaldehyde76%80% (up to 95% after recrystallization)syn-product
L-Proline Aldol reaction of acetone (B3395972) with 4-nitrobenzaldehyde68%76%Not specified[5][6]
L-Proline with Cholesterol-based Thiourea Aldol reaction of cyclohexanone (B45756) with aromatic aldehydesUp to 94%Up to 93%Up to 95:5 (anti)[7]

Methods for Determining Absolute Configuration

Once the chiral product is synthesized and purified, its absolute configuration must be determined. The three most common and reliable methods are Single-Crystal X-ray Crystallography, Mosher's Ester Analysis (NMR Spectroscopy), and Vibrational Circular Dichroism (VCD).

Single-Crystal X-ray Crystallography

This is considered the "gold standard" for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration.[8][9]

Principle: By diffracting X-rays off a single, high-quality crystal, a detailed electron density map of the molecule can be generated.[8] The analysis of anomalous dispersion of the X-rays allows for the determination of the absolute stereochemistry.[10]

Advantages:

  • Provides a definitive and unambiguous result.

  • Determines the entire 3D structure, including bond lengths and angles.

Limitations:

  • Requires a single, high-quality crystal, which can be difficult and time-consuming to grow.

  • Not suitable for oils or amorphous solids.

Experimental Protocols

Single-Crystal X-ray Crystallography: Step-by-Step
  • Crystal Growth: Grow a single crystal of the purified compound (typically 0.1-0.3 mm in size) suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is then built into this map and refined.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.[11]

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis Purified_Compound Purified Compound Screening Solvent/Technique Screening Purified_Compound->Screening Dissolve Single_Crystal High-Quality Single Crystal Screening->Single_Crystal Optimize Conditions Diffraction_Pattern Diffraction Pattern Single_Crystal->Diffraction_Pattern X-ray Diffraction Electron_Density_Map Electron Density Map Diffraction_Pattern->Electron_Density_Map Solve Phase Problem Atomic_Model Refined Atomic Model Electron_Density_Map->Atomic_Model Build & Refine Absolute_Configuration Absolute Configuration (Flack Parameter) Atomic_Model->Absolute_Configuration Analyze Anomalous Scattering

Workflow for absolute configuration determination by X-ray crystallography.
Mosher's Ester Analysis (NMR): Step-by-Step

This NMR-based method is a powerful tool for determining the absolute configuration of chiral alcohols and amines.[12] It involves derivatizing the chiral molecule with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers that exhibit distinct NMR spectra.[12][13][14][15]

  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate, dry NMR tubes, dissolve 1-5 mg of the chiral alcohol in ~0.5 mL of a deuterated solvent (e.g., CDCl₃).

    • To one tube, add 1.1 equivalents of (R)-(-)-MTPA chloride and a catalytic amount of a non-nucleophilic base (e.g., pyridine (B92270) or DMAP).

    • To the second tube, add 1.1 equivalents of (S)-(+)-MTPA chloride and the base.

    • Allow the reactions to proceed to completion (monitor by TLC or NMR).

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for the substituents on both sides of the newly formed ester linkage in each spectrum.

  • Data Interpretation:

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • A positive Δδ value indicates that the protons are on one side of the MTPA plane, while a negative Δδ value places them on the other.

    • By applying the established mnemonic for the preferred conformation of MTPA esters, the absolute configuration of the alcohol can be deduced.

mosher_workflow cluster_prep Esterification cluster_nmr NMR Analysis cluster_interp Interpretation Chiral_Alcohol Chiral Alcohol R_MTPA_Ester (R)-MTPA Ester Chiral_Alcohol->R_MTPA_Ester (R)-MTPA-Cl S_MTPA_Ester (S)-MTPA Ester Chiral_Alcohol->S_MTPA_Ester (S)-MTPA-Cl H_NMR_R ¹H NMR of (R)-Ester R_MTPA_Ester->H_NMR_R H_NMR_S ¹H NMR of (S)-Ester S_MTPA_Ester->H_NMR_S Delta_delta Calculate Δδ (δS - δR) H_NMR_R->Delta_delta δ(R) H_NMR_S->Delta_delta δ(S) Absolute_Configuration Absolute Configuration Delta_delta->Absolute_Configuration Apply Mnemonic

Workflow for Mosher's ester analysis.
Vibrational Circular Dichroism (VCD): Step-by-Step

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] By comparing the experimental VCD spectrum to a computationally predicted spectrum, the absolute configuration can be determined.

  • Experimental VCD Spectrum:

    • Dissolve the sample (5-15 mg) in a suitable solvent (e.g., CDCl₃).

    • Measure the VCD and IR spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) using density functional theory (DFT).

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the computationally predicted spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.

    • If the signs are opposite, the sample has the opposite absolute configuration.

vcd_workflow cluster_exp Experiment cluster_comp Computation cluster_assign Assignment Chiral_Sample Chiral Sample in Solution Exp_VCD Experimental VCD Spectrum Chiral_Sample->Exp_VCD VCD Spectrometer Comparison Spectral Comparison Exp_VCD->Comparison Molecule_Structure Molecular Structure Low_Energy_Conformers Low-Energy Conformers Molecule_Structure->Low_Energy_Conformers Conformational Search Calc_VCD Calculated VCD Spectrum Low_Energy_Conformers->Calc_VCD DFT Calculation (one enantiomer) Calc_VCD->Comparison Absolute_Configuration Absolute Configuration Comparison->Absolute_Configuration Match/Mismatch

References

A Comparative Guide to Hydrocinchonine and Other Cinchona Alkaloid Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchona alkaloids have long been celebrated as a cornerstone of asymmetric catalysis, offering a readily available and versatile scaffold for inducing chirality in a vast array of chemical transformations. Among these, hydrocinchonine, the dihydro derivative of cinchonine, presents a nuanced alternative to its more unsaturated counterparts—cinchonine, quinidine, and quinine (B1679958). This guide provides an objective comparison of the performance of this compound against these other primary Cinchona alkaloids in key asymmetric reactions, supported by experimental data.

Performance Comparison in Asymmetric Reactions

The efficacy of a Cinchona alkaloid catalyst is profoundly influenced by the specific reaction type, substrates, and reaction conditions. Below is a comparative summary of the performance of this compound and its parent alkaloids in three seminal asymmetric reactions: the Michael addition, the aldol (B89426) reaction, and asymmetric hydrogenation.

It is important to note that the data presented is compiled from various sources, and direct comparisons under identical conditions are limited. The structural difference between this compound/hydroquinine (possessing an ethyl group at the C3 position of the quinuclidine (B89598) core) and cinchonine/quinine (featuring a vinyl group) can influence the catalyst's conformational flexibility and steric environment, thereby impacting enantioselectivity and reactivity.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids are widely employed as catalysts, often in modified forms (e.g., as thioureas or squaramides) to provide bifunctional activation.

CatalystNucleophileElectrophileYield (%)ee (%)Diastereomeric Ratio (dr)Reference
Hydroquinine1,3-Diphenylpropane-1,3-dionetrans-β-Nitrostyrene846Not Reported[1]
Cinchonine Derivative (Thiourea)Diethyl MalonateChalconesUp to 99Up to 97Not Reported
Quinidine Derivative (Thiourea)AcetylacetoneNitroolefinsGoodGoodNot Reported[2]
Cinchonidine Derivative (Urea)1,3-Dicarbonyl Compounds2-EnoylpyridinesExcellentExcellentNot Reported[2]

Note: Hydroquinine is the dihydro derivative of quinine and serves as an analogue for the comparison of this compound versus cinchonine.

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Cinchona alkaloids and their derivatives have been successfully utilized to catalyze enantioselective aldol additions.

CatalystNucleophileElectrophileYield (%)ee (%)Diastereomeric Ratio (dr)Reference
9-amino-9-epi-Cinchonine ditartrateHydroxyacetone (B41140)4-NitrobenzaldehydeQuantitativeUp to 90Good (syn)[3]
Quinine-derived primary amineIsatinsAcetaldehydeHighGoodNot Reported[2]
Quinidine-derived thioureaIsatinsInactivated KetonesGoodModerate to HighNot Reported[2]
6'-OH Cinchona Alkaloidα-Alkyl azlactonesAliphatic Aldehydes929497.5:2.5 (anti/syn)[4]
Asymmetric Hydrogenation

The enantioselective hydrogenation of prochiral ketones and olefins is a critical transformation in the synthesis of chiral alcohols and other saturated compounds. Cinchona alkaloids are effective chiral modifiers for heterogeneous metal catalysts (e.g., platinum).

CatalystSubstrateMetal CatalystYield (%)ee (%)Reference
CinchonidineEthyl Pyruvate (B1213749)PlatinumNot ReportedUp to 90[5]
QuinineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
QuinidineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
CinchonineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Direct comparative data for this compound in asymmetric hydrogenation within the searched literature is limited. The performance is highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic procedures. Below are representative experimental protocols for the key reactions discussed.

General Procedure for Asymmetric Michael Addition

To a solution of the α,β-unsaturated compound (1.0 mmol) and the Cinchona alkaloid catalyst (0.05-0.2 mmol) in an appropriate solvent (e.g., toluene (B28343), CH2Cl2, or THF; 5 mL) at the desired temperature (ranging from -78 °C to room temperature), the nucleophile (1.2-2.0 mmol) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

General Procedure for Asymmetric Aldol Reaction

To a stirred solution of the aldehyde (0.5 mmol) and the Cinchona alkaloid catalyst (0.025-0.1 mmol) in a suitable solvent (e.g., acetone, chloroform, or an ether; 2 mL) at a specific temperature (ranging from -20 °C to room temperature), the ketone (1.0-5.0 mmol) is added. The reaction is stirred for the specified time, and its progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.

General Procedure for Asymmetric Hydrogenation

In a high-pressure autoclave, the platinum catalyst (e.g., Pt/Al2O3) is suspended in a solution of the Cinchona alkaloid modifier in a suitable solvent (e.g., toluene or acetic acid). The substrate (e.g., an α-ketoester) is then added to the mixture. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at a controlled temperature for the required duration. After the reaction, the autoclave is cooled and depressurized. The catalyst is removed by filtration, and the filtrate is concentrated. The yield and enantiomeric excess of the product are determined by gas chromatography (GC) or HPLC using a chiral column.

Visualizing Asymmetric Catalysis Workflows

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows in asymmetric catalysis.

Asymmetric_Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants α,β-Unsaturated Compound + Nucleophile Mixing Mixing and Stirring (Controlled Temperature) Reactants->Mixing Catalyst Cinchona Alkaloid Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Quenching Quenching (e.g., aq. NH4Cl) Mixing->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Yield Determination ee Analysis (Chiral HPLC) Purification->Analysis

Caption: Experimental workflow for a typical Cinchona alkaloid-catalyzed asymmetric Michael addition.

Bifunctional_Catalysis_Mechanism cluster_reactants Reactants Enone Enone TransitionState Ternary Transition State Complex Enone->TransitionState Lewis Base Activation (Quinuclidine N) Nucleophile Nucleophile Nucleophile->TransitionState H-Bonding Activation (e.g., Thiourea) Catalyst Bifunctional Cinchona Catalyst Catalyst->TransitionState Product Chiral Product TransitionState->Product

Caption: Proposed bifunctional activation pathway in a Cinchona-thiourea catalyzed reaction.

References

literature review comparing hydrocinchonine catalytic efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Efficiency of Hydrocinchonine

This compound, a cinchona alkaloid, is a widely utilized catalyst in asymmetric synthesis due to its ability to induce chirality in a variety of chemical transformations.[1] Its performance is often benchmarked against other cinchona alkaloids and their derivatives to select the optimal catalyst for a specific reaction. This guide provides a comparative analysis of this compound's catalytic efficiency, supported by experimental data from the literature.

Performance in Michael Addition Reactions

The Michael addition is a key carbon-carbon bond-forming reaction where the efficiency of cinchona alkaloid catalysts is frequently evaluated.

A study comparing this compound (referred to as hydroquinine) with newly synthesized C3-symmetric cinchona-based organocatalysts in the Michael addition of pentane-2,4-dione to trans-β-nitrostyrene revealed that this compound was not the most suitable catalyst under the tested conditions, affording a low enantiomeric excess (ee).[2] In contrast, a modified hub-cinchona catalyst showed significantly higher enantioselectivity.[2]

However, in the Michael addition of 1,3-diphenylpropane-1,3-dione (B8210364) to trans-β-nitrostyrene, a C3-symmetric hub-cinchona organocatalyst demonstrated vastly superior performance compared to this compound, achieving 93% ee while this compound only yielded 6% ee.[2] This highlights the significant impact of both the catalyst structure and the substrate on the reaction outcome.

Table 1: Comparison of this compound and a C3-Symmetric Hub-Cinchona Catalyst in Michael Addition Reactions [2]

ReactionCatalystYield (%)Enantiomeric Excess (ee %)
Pentane-2,4-dione + trans-β-nitrostyreneThis compound-14
Pentane-2,4-dione + trans-β-nitrostyreneHub³-cinchona-32
1,3-diphenylpropane-1,3-dione + trans-β-nitrostyreneThis compound846
1,3-diphenylpropane-1,3-dione + trans-β-nitrostyreneHub³-cinchona6993

Performance in Hydroxyalkylation Reactions

In the hydroxyalkylation reaction of indole (B1671886) with an unspecified substrate, this compound demonstrated good enantioselectivity, achieving up to 73% ee.[2] In contrast, four newly developed size-enlarged cinchona derivatives resulted in significantly lower enantiomeric excesses, with the best performing among them reaching only 29% ee.[2] This suggests that for this specific transformation, the parent this compound scaffold is more effective.

Table 2: Comparison of this compound and Size-Enlarged Derivatives in Indole Hydroxyalkylation [2]

CatalystEnantiomeric Excess (ee %)
This compoundup to 73
Size-Enlarged Cinchona Derivativesup to 29

Experimental Protocols

General Procedure for the Michael Addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene catalyzed by Hub³-cinchona: [2]

To a solution of the 1,3-dicarbonyl compound (0.1 mmol) and trans-β-nitrostyrene (0.1 mmol) in methyl tert-butyl ether (MTBE, 2 mL), the Hub³-cinchona catalyst (0.001 mmol, 1 mol%) was added. The reaction mixture was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion, the product was purified by preparative TLC.

General Procedure for the Hydroxyalkylation of Indole catalyzed by this compound: [2]

The specific experimental protocol for the hydroxyalkylation of indole was not detailed in the provided search results. However, a general approach would involve dissolving indole and the electrophile in a suitable solvent, adding the this compound catalyst, and stirring the mixture at a specific temperature until the reaction is complete, as monitored by an appropriate analytical technique like TLC or HPLC.

Factors Influencing Catalytic Efficiency

The catalytic efficiency of this compound and other cinchona alkaloids is influenced by several factors:

  • Catalyst Structure: Modifications to the cinchona alkaloid scaffold, such as the introduction of thiourea (B124793) or squaramide moieties at the C9 position, can significantly alter catalytic activity and enantioselectivity.[3][4]

  • Substrate: The nature of the reactants plays a crucial role. As seen in the Michael addition reactions, the efficiency of this compound varies dramatically with different dicarbonyl compounds.[2]

  • Solvent: The choice of solvent can impact the reaction rate and enantioselectivity.[2]

  • Reaction Conditions: Temperature and catalyst loading are critical parameters that need to be optimized for each specific reaction.

Logical Workflow for Catalyst Selection

The selection of an appropriate catalyst for a desired asymmetric transformation follows a logical workflow.

G A Define Target Reaction (e.g., Michael Addition) B Initial Catalyst Screening: - this compound - Other Cinchona Alkaloids - Modified Derivatives A->B C Evaluate Performance: - Enantiomeric Excess (ee%) - Yield (%) - Reaction Time B->C D Is Performance Adequate? C->D E Optimize Reaction Conditions: - Solvent - Temperature - Catalyst Loading D->E Yes G Consider Catalyst Modification or Alternative Catalyst Class D->G No F Final Protocol E->F G->B G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Reactants in Chosen Solvent B Add Catalyst (e.g., this compound) A->B C Stir at Controlled Temperature B->C D Monitor Progress (TLC, HPLC) C->D E Quench Reaction D->E F Purify Product (Chromatography) E->F G Characterize Product (NMR, etc.) & Determine ee% F->G

References

Hydrocinchonine: A Comparative Performance Guide in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ chiral catalysts in enantioselective synthesis, the selection of the optimal catalyst is paramount. This guide provides a comparative analysis of hydrocinchonine's performance in two key reaction types: the Asymmetric Michael Addition and the Asymmetric Aldol (B89426) Reaction. Its performance is benchmarked against other cinchona alkaloids and alternative catalyst systems, supported by experimental data to facilitate informed catalyst selection.

Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of stereoselective C-C bond formation. This compound and its derivatives have demonstrated efficacy in catalyzing the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

Performance Comparison

The following table summarizes the performance of this compound analogues and other catalysts in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. While direct data for this compound was limited in the reviewed literature, data for its diastereomer, hydroquinine, and a modified cinchonine (B1669041) derivative are presented as close structural and functional analogues.

CatalystNucleophileElectrophileSolventCat. Loading (mol%)Time (h)Yield (%)ee (%)Reference
Hydroquinine IndoleTrifluoromethyl KetoneToluene10248573[1]
Hub³-cinchona 1,3-Diketonetrans-β-NitrostyreneMTBE1246996[1]
Thiourea Derivative 1e Dimethyl Malonateβ-NitrostyreneToluene10729591
Bis(oxazoline)-Mg(OTf)₂ 1,3-Dicarbonyl Cmpd.NitroalkeneCH₂Cl₂4-High88

Note: Hub³-cinchona is a C₃-symmetric derivative of a cinchona alkaloid. Thiourea derivative 1e is a bifunctional organocatalyst derived from cinchonine.

Experimental Protocol: Asymmetric Michael Addition Catalyzed by Hub³-cinchona[1]

To a solution of trans-β-nitrostyrene (0.5 mmol) in methyl tert-butyl ether (MTBE, 2 mL) was added the 1,3-diketone (0.6 mmol) and Hub³-cinchona catalyst (0.005 mmol, 1 mol%). The reaction mixture was stirred at room temperature for 24 hours. The solvent was evaporated under reduced pressure, and the residue was purified by preparative thin-layer chromatography to afford the Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Experimental Workflow: Asymmetric Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants α,β-Unsaturated Compound (Electrophile) + Nucleophile Mixing Mixing and Stirring at specified temperature Reactants->Mixing Catalyst This compound Derivative Catalyst->Mixing Solvent Organic Solvent (e.g., Toluene, MTBE) Solvent->Mixing Quenching Reaction Quenching (if necessary) Mixing->Quenching Purification Purification (e.g., Chromatography) Quenching->Purification Analysis Characterization (NMR, HPLC for ee) Purification->Analysis

Asymmetric Michael Addition Workflow

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile chiral building blocks in organic synthesis. Cinchona alkaloids have been extensively used as organocatalysts for this transformation.

Performance Comparison

The table below presents a comparison of the performance of a cinchonine derivative with other catalyst systems in the asymmetric aldol reaction.

CatalystKetone/Aldehyde DonorAldehyde AcceptorSolventCat. Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%) (syn)Reference
9-amino-9-epi-Cinchonine ditartrate Hydroxyacetone (B41140)4-Nitrobenzaldehyde (B150856)No Solvent102499-90[1]
Poly-1m-A (Cinchonine-based polymer) Acetone4-NitrobenzaldehydeToluene104892>20:195[2]
L-Proline Acetone4-NitrobenzaldehydeDMSO304868-96

Note: 9-amino-9-epi-Cinchonine ditartrate is a derivative of cinchonine. Poly-1m-A is a helical polymer incorporating a cinchonine moiety.

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by 9-amino-9-epi-Cinchonine ditartrate[1]

A mixture of 4-nitrobenzaldehyde (1 mmol), hydroxyacetone (2 mmol), and 9-amino-9-epi-cinchonine ditartrate (0.1 mmol, 10 mol%) was stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture was directly subjected to purification by extraction to isolate the pure aldol product. The enantiomeric excess was determined by chiral HPLC analysis.

Logical Relationship: Catalyst Selection for Aldol Reaction

G cluster_catalyst Catalyst Choice cluster_outcome Performance Outcome Cinchonine_Derivative 9-amino-9-epi-Cinchonine ditartrate High_Yield High Yield (>95%) Cinchonine_Derivative->High_Yield Leads to High_ee High Enantioselectivity (>90% ee) Cinchonine_Derivative->High_ee Leads to Solvent_Free Solvent-Free Conditions Cinchonine_Derivative->Solvent_Free Enables Proline L-Proline Proline->High_ee Leads to Aqueous_Compatibility Aqueous Compatibility Proline->Aqueous_Compatibility Enables

Catalyst Performance Comparison

Conclusion

This guide highlights the utility of this compound and its close analogues as effective organocatalysts in asymmetric Michael additions and aldol reactions. The provided data indicates that modified cinchona alkaloids can achieve high yields and excellent enantioselectivities, often under mild and environmentally benign conditions. For researchers in drug development and synthetic chemistry, these catalysts offer a valuable and versatile tool for the construction of complex chiral molecules. The choice between a cinchona alkaloid derivative and other catalyst systems will depend on the specific substrate scope, desired stereochemical outcome, and reaction conditions.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Hydrocinchonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Hydrocinchonine, a cinchona alkaloid, requires careful management throughout its lifecycle, including its ultimate disposal. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood.

Quantitative Hazard Data

A summary of the key hazard information for this compound is provided in the table below. This data should be consulted prior to handling or disposing of the compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process to prevent harm to personnel and the environment. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound waste and contaminated disposable materials in a chemically compatible, sealable container. The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

    • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.

    • Never dispose of this compound down the drain or in regular solid waste.

  • Container Management:

    • Ensure waste containers are kept securely closed at all times, except when adding waste.

    • Store waste containers in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.

    • Do not overfill waste containers. Leave adequate headspace to allow for expansion and prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Follow all institutional and local regulations regarding the storage time and quantity limits for hazardous waste.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and reusable equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

    • Collect all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Start This compound Waste Generation Identify Identify as Hazardous Waste Start->Identify Decontaminate Decontaminate work area and equipment Start->Decontaminate Segregate Segregate from other waste streams Identify->Segregate Solid_Waste Solid Waste Collection Segregate->Solid_Waste Liquid_Waste Liquid Waste Collection Segregate->Liquid_Waste Solid_Container Labeled, sealed, compatible solid waste container Solid_Waste->Solid_Container Liquid_Container Labeled, sealed, compatible liquid waste container Liquid_Waste->Liquid_Container Storage Store in designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage EHS_Contact Contact Environmental Health & Safety (EHS) for pickup Storage->EHS_Contact Disposal Proper Disposal by licensed contractor EHS_Contact->Disposal Decon_Waste Collect decontamination materials as hazardous waste Decontaminate->Decon_Waste Decon_Waste->Storage

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Hydrocinchonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Hydrocinchonine, a cinchona alkaloid used in pharmaceutical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are primarily based on the safety data for the closely related compound, Cinchonine, and general best practices for handling chemical substances in a laboratory setting.

Essential Safety and Personal Protective Equipment (PPE)

The proper use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Remarks
Eyes/Face Safety GogglesMust be chemical-resistant and provide a complete seal around the eyes.
Skin/Body Chemical-resistant Lab CoatA full-length, long-sleeved laboratory coat is mandatory to prevent skin contact.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use and dispose of them properly after handling the compound.
Respiratory Respirator (if applicable)Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Dust Formation: Minimize the generation of dust when working with the solid form of the compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Light: Protect from direct sunlight.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Identification and Collection:

  • Labeling: All waste containing this compound, including contaminated PPE and experimental materials, must be clearly labeled as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containers: Use separate, sealed, and chemical-resistant containers for solid and liquid waste.

Disposal Procedure:

  • Licensed Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal.

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.

Emergency Preparedness: First Aid and Spill Response

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill in the laboratory.

Spill_Response_Workflow cluster_0 This compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size & Hazard Level) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe contain Contain the Spill (Use absorbent pads or granules) ppe->contain neutralize Neutralize (if applicable) Follow specific lab protocol contain->neutralize If required by SOP cleanup Clean Up Spill Residue contain->cleanup neutralize->cleanup decontaminate Decontaminate the Area & Equipment cleanup->decontaminate dispose Dispose of all contaminated materials as Hazardous Waste decontaminate->dispose report Report the Incident to Lab Supervisor/EHS dispose->report end Spill Response Complete report->end

Caption: Workflow for handling a this compound spill.

×

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Feasible Synthetic Routes

Reactant of Route 1
Hydrocinchonine
Reactant of Route 2
Hydrocinchonine

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